D-Iditol-13C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H14O6 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-(113C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m1/s1/i1+1 |
InChI Key |
FBPFZTCFMRRESA-PLHWEQNCSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([C@@H]([13CH2]O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of ¹³C Labeled D-Iditol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of ¹³C labeled D-Iditol. Given the absence of a standardized, publicly available protocol, this document outlines a scientifically grounded approach based on established principles of carbohydrate chemistry, including catalytic hydrogenation and chromatographic separation. This guide is intended to serve as a foundational resource for researchers seeking to produce this valuable isotopically labeled sugar alcohol for use in metabolic studies, particularly in the context of galactokinase deficiency and related metabolic disorders.
Introduction
D-Iditol is a six-carbon sugar alcohol (polyol) and an epimer of the more common sorbitol and mannitol. While present in trace amounts in some natural sources, it gains significant biological relevance in the context of certain metabolic disorders. In individuals with galactokinase deficiency, the impaired metabolism of galactose leads to its alternative reduction to galactitol (dulcitol), and D-iditol has also been identified as a metabolite that accumulates in this condition[1]. The availability of isotopically labeled D-Iditol, specifically with carbon-13 (¹³C), is crucial for researchers to trace its metabolic fate, understand its pathophysiological roles, and develop potential diagnostic or therapeutic strategies.
This guide details a proposed chemical synthesis route starting from commercially available ¹³C labeled D-fructose, followed by a rigorous purification protocol to isolate the desired ¹³C D-Iditol from its isomers.
Proposed Synthesis of ¹³C Labeled D-Iditol
The proposed synthesis of ¹³C labeled D-Iditol is based on the catalytic hydrogenation of uniformly labeled ¹³C D-fructose. This reaction is known to produce a mixture of hexitol isomers, including D-sorbitol, D-mannitol, and D-iditol. The stereochemical outcome of the reduction is highly dependent on the catalyst and reaction conditions. While specific conditions to maximize the yield of D-iditol are not extensively documented, a plausible approach using a copper-based catalyst is presented below.
Synthesis Workflow
The overall workflow for the synthesis and purification of ¹³C labeled D-Iditol is depicted in the following diagram.
Caption: Proposed workflow for the synthesis and purification of ¹³C labeled D-Iditol.
Experimental Protocol: Catalytic Hydrogenation of ¹³C D-Fructose
Objective: To reduce ¹³C labeled D-fructose to a mixture of ¹³C labeled hexitols, including D-iditol.
Materials:
-
¹³C₆-D-Fructose (uniformly labeled, 99 atom % ¹³C)
-
Copper-Nickel on Silica (Cu-Ni/SiO₂) catalyst[2]
-
Deionized water (HPLC grade)
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor
Procedure:
-
Catalyst Activation (if required): Follow the manufacturer's instructions for the activation of the Cu-Ni/SiO₂ catalyst. This may involve reduction under a hydrogen stream at an elevated temperature.
-
Reaction Setup: In a high-pressure autoclave reactor, dissolve a specified amount of ¹³C₆-D-fructose in deionized water to create a solution of desired concentration (e.g., 10-20% w/v).
-
Catalyst Addition: Add the pre-activated Cu-Ni/SiO₂ catalyst to the fructose solution. The catalyst loading is a critical parameter and should be optimized (e.g., 5-10% by weight of fructose).
-
Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 40-50 bar).
-
Reaction Conditions: Heat the reactor to the target temperature (e.g., 100-120°C) with vigorous stirring. Maintain these conditions for a set reaction time (e.g., 2-4 hours).
-
Reaction Quenching and Work-up: After the reaction period, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Catalyst Removal: Filter the reaction mixture to remove the catalyst. The catalyst can be washed with deionized water to recover any adsorbed product.
-
Sample Preparation for Purification: The resulting aqueous solution containing the mixture of ¹³C labeled hexitols is then concentrated under reduced pressure to a suitable concentration for chromatographic purification.
Purification of ¹³C Labeled D-Iditol
The primary challenge in the synthesis of D-iditol is its separation from the isomeric byproducts, D-sorbitol and D-mannitol. High-Performance Liquid Chromatography (HPLC) is the method of choice for this separation.
Experimental Protocol: HPLC Purification
Objective: To isolate ¹³C labeled D-Iditol from the reaction mixture containing other ¹³C labeled hexitols.
Instrumentation and Materials:
-
Preparative HPLC system with a refractive index (RI) detector.
-
A suitable column for sugar alcohol separation, such as a strong cation-exchange resin in the calcium form (e.g., Bio-Rad Aminex HPX-87C) or a specialized column like InertSphere Sugar-2[3][4].
-
HPLC-grade deionized water as the mobile phase.
-
The concentrated reaction mixture from the hydrogenation step.
Procedure:
-
System Equilibration: Equilibrate the HPLC column with the mobile phase (deionized water) at a constant flow rate and temperature (e.g., 0.5-0.6 mL/min and 80-85°C) until a stable baseline is achieved on the RI detector.
-
Injection: Inject a defined volume of the concentrated reaction mixture onto the column.
-
Chromatographic Separation: Elute the sample isocratically with deionized water. The different hexitols will separate based on their interaction with the stationary phase. The expected elution order may need to be determined empirically, but typically for such columns, the order is mannitol, sorbitol, and then iditol, although this can vary.
-
Fraction Collection: Collect fractions corresponding to the different peaks detected by the RI detector.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Product Isolation: Pool the fractions containing pure ¹³C labeled D-Iditol and remove the water by lyophilization to obtain the final product as a white solid.
Characterization and Data Presentation
The identity and purity of the synthesized ¹³C labeled D-Iditol must be confirmed using spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR is a powerful tool for confirming the successful incorporation of the ¹³C label and for structural elucidation. The ¹³C NMR spectrum of ¹³C₆-D-Iditol is expected to show six signals, each corresponding to one of the carbon atoms in the molecule. The chemical shifts for the enantiomeric L-Iditol can be used as a reference[5].
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the labeled compound. For uniformly labeled ¹³C₆-D-Iditol, the molecular weight will be 188.13 g/mol , which is 6 units higher than the unlabeled compound (182.17 g/mol ). High-resolution mass spectrometry can be used to confirm the elemental composition.
Quantitative Data Summary
The following table summarizes the expected (hypothetical) quantitative data for the synthesis and purification of ¹³C labeled D-Iditol. These values are estimates and would require experimental validation and optimization.
| Parameter | Expected Value | Method of Determination |
| Synthesis | ||
| Starting Material | ¹³C₆-D-Fructose | - |
| Product Composition (Pre-purification) | D-Iditol: ~10-20%D-Sorbitol: ~40-50%D-Mannitol: ~30-40% | HPLC-RI |
| Purification | ||
| Purity of ¹³C₆-D-Iditol | >98% | Analytical HPLC-RI |
| Overall Yield | ~5-15% (from ¹³C₆-D-Fructose) | Gravimetric |
| Characterization | ||
| Molecular Weight (¹³C₆-D-Iditol) | 188.13 g/mol | Mass Spectrometry |
| ¹³C NMR Chemical Shifts (in D₂O) | See Table 2 | ¹³C NMR Spectroscopy |
Table 2: Expected ¹³C NMR Chemical Shifts for ¹³C₆-D-Iditol (based on L-Iditol data) [5]
| Carbon Atom | Expected Chemical Shift (ppm) |
| C1, C6 | ~65.4 |
| C2, C5 | ~73.7 |
| C3, C4 | ~74.4 |
Biological Context: Galactokinase Deficiency
D-Iditol is a relevant metabolite in the context of galactokinase deficiency, an inborn error of galactose metabolism. The primary metabolic route for galactose is the Leloir pathway. A defect in the first enzyme of this pathway, galactokinase, leads to the accumulation of galactose, which is then shunted into an alternative pathway where it is reduced to galactitol by aldose reductase. This accumulation of galactitol is a key factor in the pathogenesis of cataracts associated with this disorder[1][6][7]. The accumulation of D-iditol is also observed in this condition.
The following diagram illustrates the Leloir pathway and the alternative pathway that becomes prominent in galactokinase deficiency.
Caption: Metabolic pathway of galactose and the consequences of galactokinase deficiency.
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis and purification of ¹³C labeled D-Iditol. The successful execution of these protocols would provide researchers with a valuable tool to investigate the role of D-Iditol in health and disease. It is important to emphasize that the described procedures, particularly the reaction conditions for the hydrogenation and the specifics of the HPLC separation, will require experimental optimization to achieve the desired yield and purity. The characterization methods outlined are essential for validating the final product. This guide serves as a starting point for the development of a robust and reproducible method for the production of ¹³C labeled D-Iditol.
References
- 1. Galactokinase deficiency - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. glsciences.com [glsciences.com]
- 4. glsciences.com [glsciences.com]
- 5. L-Iditol | C6H14O6 | CID 5460044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Galactokinase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. metabolicsupportuk.org [metabolicsupportuk.org]
Introduction to D-Iditol-13C as a metabolic tracer
An In-depth Technical Guide to D-Iditol-13C as a Novel Metabolic Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing has become an indispensable tool in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. While [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine are commonly utilized tracers for central carbon metabolism, the development of novel tracers is crucial for probing specific enzymatic activities and metabolic routes.[1][2] This guide introduces the potential application of D-Iditol-¹³C as a specialized metabolic tracer. D-Iditol, a six-carbon sugar alcohol, is an isomer of the more common sorbitol.[3] Its metabolism is linked to the polyol pathway, which has implications in various physiological and pathological states, including diabetes and galactokinase deficiency.[4] The use of a ¹³C-labeled version of D-Iditol would allow for precise tracking of its metabolic fate, offering a unique window into the activities of specific dehydrogenases and downstream metabolic pathways. This document provides a hypothetical framework for the synthesis, application, and data interpretation of D-Iditol-¹³C as a metabolic tracer.
Hypothesized Metabolic Fate of D-Iditol
D-Iditol is known to be a substrate for L-iditol 2-dehydrogenase (also known as sorbitol dehydrogenase), an enzyme that interconverts sugar alcohols and their corresponding ketoses.[5][6] This enzyme catalyzes the NAD⁺-dependent oxidation of L-iditol to L-sorbose and also acts on other sugar alcohols, including D-sorbitol (D-glucitol) to produce D-fructose.[5] Given the substrate promiscuity of this class of enzymes, it is hypothesized that D-Iditol would be oxidized to D-sorbose. D-sorbose can then potentially be phosphorylated by a kinase to enter glycolysis or other related pathways. The proposed primary metabolic conversion is illustrated below.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iditol — Wikipédia [fr.wikipedia.org]
- 4. Iditol - Wikipedia [en.wikipedia.org]
- 5. L-Iditol 2-Dehydrogenase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 6. L-iditol 2-dehydrogenase - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for D-Iditol-13C in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in metabolic research, enabling the tracing of metabolic pathways and the quantification of metabolite flux. D-Iditol-13C is a stable isotope-labeled sugar alcohol that can be used as a tracer to investigate the polyol pathway and its connections to central carbon metabolism. This document provides a detailed protocol for the use of this compound in mammalian cell culture experiments, from cell preparation to metabolite analysis. The information presented here is based on general protocols for stable isotope labeling and the known metabolism of related sugar alcohols, adapted for this compound.
Hypothesized Metabolic Pathway of D-Iditol
D-Iditol is a stereoisomer of D-sorbitol (D-glucitol). In mammalian cells, D-sorbitol is metabolized via the polyol pathway. It is hypothesized that D-Iditol enters a similar metabolic route, as depicted in the diagram below. The key enzymes in this pathway are Sorbitol Dehydrogenase (SDH) and a potential Iditol-specific dehydrogenase.
Hypothesized metabolic pathway of this compound.
Experimental Workflow
The overall experimental workflow for a this compound labeling experiment is outlined below. This workflow covers the major steps from cell culture to data analysis.
A typical experimental workflow for this compound labeling studies.
Experimental Protocols
This section provides a detailed, generalized protocol for a this compound labeling experiment in adherent mammalian cells. This protocol should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound (ensure isotopic purity is high, >98%)
-
Appropriate basal medium (e.g., DMEM, RPMI-1640) lacking the unlabeled equivalent if applicable.
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize background levels of unlabeled metabolites.[1]
-
Phosphate-Buffered Saline (PBS), sterile
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Water (LC-MS grade)
-
Cell culture plates or flasks
-
Cell scraper
-
Centrifuge tubes
-
Centrifuge capable of reaching 4°C
Protocol:
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes).
-
Allow cells to adhere and grow to the desired confluency (typically 70-80%). Ensure consistent cell numbers across all conditions.
-
-
Preparation of Labeling Medium:
-
Prepare the cell culture medium by supplementing the basal medium with dFBS, antibiotics, and other necessary components.
-
Dissolve this compound in the prepared medium to the desired final concentration. A typical starting concentration for isotopic labeling studies can range from the physiological concentration of related metabolites to a higher concentration to ensure sufficient labeling. A concentration range of 1-10 mM is a reasonable starting point for optimization.
-
-
Isotopic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed sterile PBS.
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate the cells for a specific duration. The incubation time will depend on the metabolic pathway of interest and the turnover rate of the target metabolites. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended to determine the optimal labeling time.
-
-
Metabolism Quenching and Metabolite Extraction:
-
To halt metabolic activity, rapidly aspirate the labeling medium.
-
Immediately add ice-cold (-80°C) 80% methanol to the culture vessel.[2] For a 10 cm dish, use approximately 1 ml.
-
Place the culture vessel on dry ice for 10 minutes.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled centrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant, which contains the metabolites, to a new clean tube.
-
The metabolite extract is now ready for analysis or can be stored at -80°C.
-
-
Sample Analysis:
-
Analyze the metabolite extracts by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
LC-MS is generally preferred for the analysis of polar metabolites like sugar alcohols and their derivatives.
-
Data Presentation
The quantitative data from a this compound labeling experiment can be summarized in tables for clear comparison. Below are examples of how to present such data.
Table 1: Isotopic Enrichment of Key Metabolites
This table shows the percentage of the metabolite pool that has been labeled with 13C from this compound at different time points.
| Metabolite | 2 hours | 6 hours | 12 hours | 24 hours |
| This compound | 95.2% | 97.8% | 98.5% | 99.1% |
| L-Sorbose-13C | 15.3% | 45.7% | 75.2% | 88.9% |
| Fructose-6-phosphate-13C | 2.1% | 8.9% | 20.5% | 35.4% |
| 6-Phosphogluconate-13C | 1.5% | 6.3% | 15.8% | 28.1% |
Table 2: Relative Abundance of Labeled Isotopologues of L-Sorbose
This table details the distribution of different isotopologues of L-Sorbose, providing insights into the metabolic pathways. (M+n represents the mass of the metabolite with 'n' 13C atoms).
| Isotopologue | 2 hours | 6 hours | 12 hours | 24 hours |
| M+1 | 5.2% | 12.1% | 22.3% | 30.1% |
| M+2 | 4.8% | 15.3% | 28.9% | 35.2% |
| M+3 | 3.1% | 10.2% | 15.4% | 16.8% |
| M+4 | 1.5% | 5.1% | 6.1% | 4.3% |
| M+5 | 0.5% | 2.0% | 1.8% | 1.5% |
| M+6 | 0.2% | 1.0% | 0.7% | 1.0% |
Conclusion
The protocol and guidelines presented here offer a comprehensive framework for designing and executing cell culture experiments using this compound. By tracing the metabolic fate of this compound, researchers can gain valuable insights into the polyol pathway and its role in cellular metabolism under various physiological and pathological conditions. It is important to note that the provided protocol is a general guideline and should be optimized for the specific cell line and experimental questions being addressed.
References
Application Notes and Protocols for D-Iditol-13C in 13C Metabolic Flux Analysis (MFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, such as those enriched with Carbon-13 (¹³C), researchers can elucidate the contributions of different pathways to cellular metabolism. While ¹³C-labeled glucose and glutamine are the most common tracers, the use of alternative labeled substrates can provide unique insights into specific metabolic routes.
This document provides detailed application notes and protocols for the use of D-Iditol-¹³C as a novel tracer for ¹³C-MFA. D-Iditol, a six-carbon sugar alcohol, can be metabolized by certain organisms and cell types, offering a unique entry point into central carbon metabolism. By tracing the metabolism of D-Iditol-¹³C, researchers can probe the activity of the polyol pathway and its connections to glycolysis and the pentose phosphate pathway (PPP). These insights are valuable for studying metabolic dysregulation in various diseases, including diabetes and cancer, as well as for metabolic engineering applications.
Principle of D-Iditol-¹³C Metabolic Flux Analysis
The core principle of using D-Iditol-¹³C for MFA lies in its enzymatic conversion to intermediates of central carbon metabolism. The proposed primary metabolic route for D-Iditol involves its oxidation to D-sorbose, which can then be phosphorylated and subsequently isomerized to enter glycolysis or the pentose phosphate pathway.
The key enzymatic steps are:
-
D-Iditol Oxidation: D-Iditol is oxidized to D-sorbose by the enzyme sorbitol dehydrogenase (SDH), an NAD⁺-dependent reaction.
-
D-Sorbose Phosphorylation: D-sorbose is phosphorylated by a kinase to produce sorbose-6-phosphate.
-
Isomerization: Sorbose-6-phosphate is then converted to the glycolytic and PPP intermediate, fructose-6-phosphate.
By supplying cells with a known isotopic isomer of D-Iditol-¹³C (e.g., [U-¹³C₆]D-Iditol or [1,2-¹³C₂]D-Iditol), the ¹³C label will be incorporated into downstream metabolites. The specific labeling patterns (isotopomer distributions) in these metabolites, such as amino acids derived from glycolytic and TCA cycle intermediates or RNA ribose from the PPP, can be measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Computational models are then used to estimate the intracellular metabolic fluxes that best reproduce the experimentally measured labeling patterns.
Metabolic Pathway of D-Iditol
The metabolic pathway of D-Iditol provides a unique entry into the central carbon metabolism, intersecting with glycolysis and the pentose phosphate pathway. The diagram below illustrates the key conversion steps from D-Iditol to intermediates of these central pathways. Understanding this pathway is crucial for designing and interpreting ¹³C-MFA experiments using D-Iditol-¹³C as a tracer.
Experimental Workflow for ¹³C-MFA using D-Iditol-¹³C
A typical ¹³C-MFA experiment using D-Iditol-¹³C involves several key stages, from cell culture to data analysis. The following diagram outlines a standard experimental workflow. Careful execution of each step is critical for obtaining high-quality data and reliable flux estimates.
Application Note: Quantitative Analysis of D-Iditol-13C in Human Plasma Using High-Resolution Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of D-Iditol-13C in human plasma using liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS). D-Iditol, a sugar alcohol, and its stable isotope-labeled form, this compound, are important tools for metabolic research, particularly in studies involving the polyol pathway and related metabolic disorders.[1][2][3] The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification in complex biological matrices, as it effectively compensates for matrix effects and variations during sample preparation and analysis. This method provides the necessary precision and accuracy for pharmacokinetic studies, metabolic flux analysis, and biomarker discovery.
Introduction
D-Iditol is a six-carbon sugar alcohol (polyol) that plays a role in carbohydrate metabolism. It is an epimer of sorbitol, a key intermediate in the polyol pathway. This pathway, which converts glucose to fructose, has been implicated in the pathophysiology of diabetic complications.[1][2][4] The study of D-Iditol metabolism can provide valuable insights into the activity of enzymes such as D-iditol 2-dehydrogenase and aldose reductase.[5][6][7]
Stable isotope-labeled compounds are indispensable in modern metabolomics and clinical research for achieving accurate and precise quantification of endogenous molecules in complex biological samples.[8][9] Carbon-13 (¹³C) labeled internal standards are chemically identical to their native counterparts, ensuring they co-elute chromatographically and experience similar ionization effects in the mass spectrometer. This co-analysis allows for reliable correction of analytical variability, leading to high-quality quantitative data.
This application note provides a comprehensive protocol for the extraction and quantification of this compound from human plasma using a high-resolution mass spectrometer. The described workflow is suitable for researchers, scientists, and drug development professionals engaged in metabolic studies.
Experimental Workflow
The overall experimental workflow for the analysis of this compound in human plasma is depicted below. The process involves plasma sample collection, protein precipitation and metabolite extraction, followed by LC-HRMS analysis and data processing.
Caption: Experimental workflow for this compound analysis.
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
Sample Preparation
This protocol is designed for the extraction of polar metabolites like D-Iditol from human plasma.
-
Thawing: Thaw frozen human plasma samples on ice to prevent degradation of metabolites.[10][11]
-
Internal Standard Spiking: In a 1.5 mL microcentrifuge tube, add 100 µL of thawed plasma. If quantifying endogenous D-Iditol, spike with a known concentration of this compound. If this compound is the analyte of interest, a different suitable internal standard should be used.
-
Protein Precipitation: Add 400 µL of ice-cold methanol to the plasma sample.[9][12]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.[12]
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water). Vortex for 30 seconds and transfer to an autosampler vial for LC-HRMS analysis.
Liquid Chromatography
The separation of the highly polar D-Iditol is achieved using Hydrophilic Interaction Liquid Chromatography (HILIC).
| Parameter | Condition |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column |
| Mobile Phase A | Water with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Mobile Phase B | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 95% B (0-1 min), 95-50% B (1-8 min), 50% B (8-9 min), 95% B (9.1-12 min) |
High-Resolution Mass Spectrometry
Analysis is performed on a high-resolution mass spectrometer, such as a Thermo Scientific™ Q Exactive™ Orbitrap™ mass spectrometer, capable of high mass accuracy and resolution.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Range | m/z 70-1000 |
| Resolution | 70,000 |
| AGC Target | 1e6 |
| Maximum IT | 100 ms |
| Capillary Voltage | 3.5 kV |
| Capillary Temp. | 320°C |
| Sheath Gas | 40 (arbitrary units) |
| Aux Gas | 10 (arbitrary units) |
Data Presentation
Quantitative data should be clearly structured for easy interpretation and comparison. The following tables provide examples of expected results for the analysis of D-Iditol and this compound.
Table 1: Mass Spectrometric Parameters for D-Iditol and this compound
| Compound | Formula | Exact Mass (m/z) [M-H]⁻ |
| D-Iditol | C₆H₁₄O₆ | 181.0718 |
| This compound | ¹³C₁C₅H₁₄O₆ | 182.0752 |
Table 2: Hypothetical Quantitative Performance Data
| Parameter | Value |
| Retention Time (RT) | ~ 4.5 min |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Recovery (%) | 85-105% |
Metabolic Pathway Context
This compound can be used as a tracer to study the flux through the polyol pathway and related metabolic routes. The diagram below illustrates a simplified metabolic pathway involving D-Iditol. By introducing this compound, researchers can track its conversion to downstream metabolites, providing insights into enzyme kinetics and pathway dynamics under various physiological and pathological conditions.
Caption: Simplified polyol pathway and D-Iditol metabolism.
Conclusion
The method presented in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma using LC-HRMS. The detailed protocol for sample preparation, chromatography, and mass spectrometry, along with the use of a stable isotope-labeled internal standard, ensures high-quality and reproducible results. This methodology is a valuable tool for researchers in metabolomics, clinical chemistry, and drug development, enabling precise investigation of the polyol pathway and its role in health and disease.
References
- 1. Polyol pathway - Wikipedia [en.wikipedia.org]
- 2. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Enzyme Activity Measurement for D-iditol 2-dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Polyol dehydrogenases. 3. Galactitol dehydrogenase and D-iditol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 9. researchgate.net [researchgate.net]
- 10. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 11. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: LC-MS Methods for the Separation and Quantification of D-Iditol-¹³C from its Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Iditol is a six-carbon sugar alcohol (polyol), and like other alditols, it exists as one of several stereoisomers, including L-Iditol (its enantiomer) and diastereomers such as Sorbitol (D-glucitol), Mannitol, and Galactitol. The subtle structural differences among these isomers, coupled with their high polarity and lack of a UV chromophore, present significant analytical challenges. Accurate separation and quantification are critical in various fields, from metabolic research to pharmaceutical formulation, where specific isomers can have vastly different biological activities or serve as key biomarkers.
The use of a stable isotope-labeled internal standard, such as D-Iditol-¹³C, is the gold standard for robust quantification by mass spectrometry.[1][2] It co-elutes with the target analyte, effectively compensating for variations in sample preparation, chromatography, and ionization efficiency, thereby improving the accuracy and precision of the analytical method.[3]
This application note details two primary liquid chromatography-mass spectrometry (LC-MS) protocols for the effective separation of D-Iditol from its key isomers: a Hydrophilic Interaction Liquid Chromatography (HILIC) method for diastereomeric separation and a Chiral Chromatography method for enantiomeric resolution.
Isomeric Relationships of D-Iditol
The separation strategy depends on the type of isomerism. D-Iditol has several common isomers, and understanding their relationship is key to selecting the appropriate chromatographic method.
Caption: Logical relationship between D-Iditol and its common isomers.
Experimental Workflow
A systematic workflow is essential for reliable analysis. This involves careful sample preparation, selection of the appropriate LC separation technique, and optimization of MS/MS detection parameters for both the labeled internal standard and the target analytes.
Caption: General experimental workflow for LC-MS analysis of D-Iditol.
Protocol 1: Diastereomer Separation using HILIC-MS/MS
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for retaining and separating highly polar compounds like sugar alcohols.[4] It provides excellent selectivity for diastereomers such as sorbitol, mannitol, and iditol.
A. Sample Preparation
-
Spiking: To 100 µL of sample (e.g., plasma, urine), add the D-Iditol-¹³C₆ internal standard (IS) to a final concentration of approximately 3 µM.[5]
-
Protein Precipitation: Add 900 µL of an ice-cold extraction solution (80% methanol, 20% water containing 10 mM ammonium acetate, pH 8) to the sample.[5]
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.
-
Dilution: Transfer the supernatant to a new tube and dilute with an equal volume of mass spectrometry-grade water prior to injection.[5]
B. LC-MS/MS Method
The following table summarizes the recommended starting conditions, which should be optimized for your specific instrument and isomer set.
| Parameter | Recommended Conditions |
| LC System | UHPLC/HPLC system coupled to a triple quadrupole mass spectrometer |
| Column | Asahipak NH2P-50 4E (4.6 x 250 mm) or equivalent polymer-based amino HILIC column.[5] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water, pH 9.2 |
| Mobile Phase B | Acetonitrile |
| Gradient/Isocratic | Isocratic: 75% B.[5] A shallow gradient (e.g., 80% to 70% B over 15 min) may improve separation of closely eluting isomers. |
| Flow Rate | 0.8 mL/min[5] |
| Column Temperature | 40°C (Temperature can be adjusted to optimize selectivity) |
| Injection Volume | 5-10 µL |
| MS Ionization | Electrospray Ionization (ESI), Negative Mode |
| MS Source Temp. | 650°C[5] |
| Ion Spray Voltage | -4500 V[5] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
C. MS/MS Transitions (MRM)
For quantification, specific precursor-to-product ion transitions are monitored. Since sugar alcohols can form adducts, monitoring the [M+CH₃COO]⁻ or [M-H]⁻ adduct is common. The transitions below are suggested starting points.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| D-Iditol (unlabeled) | 181.1 | 89.0 | [M-H]⁻ transition.[5] Other fragments like 71.0, 101.0 may be monitored. |
| Sorbitol/Mannitol | 181.1 | 89.0 | Same transition as Iditol; separation is chromatographic.[5] |
| D-Iditol-¹³C₆ (IS) | 187.1 | 92.0 | [M-H]⁻ transition for the fully labeled standard.[5] |
Note: The exact m/z values should be confirmed by direct infusion of standards. Collision energies must be optimized for each transition to maximize signal intensity.
Protocol 2: Enantiomeric Separation using Chiral LC-MS
Separating enantiomers (e.g., D-Iditol from L-Iditol) requires a chiral environment, which is achieved using a Chiral Stationary Phase (CSP). Adapting chiral methods for MS compatibility is crucial, often requiring volatile mobile phase additives.[6]
A. Sample Preparation
Sample preparation is similar to the HILIC method. Ensure final solvent is compatible with the chiral mobile phase (typically normal phase or polar organic mode). If derivatization is used to enhance separation, the protocol must be adjusted accordingly.[7]
B. Chiral LC-MS/MS Method
Selecting the right CSP is critical and often requires screening. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a common starting point for separating polyols.
| Parameter | Recommended Conditions |
| LC System | UHPLC/HPLC system capable of handling normal phase or polar organic solvents, coupled to a mass spectrometer |
| Column | Chiral stationary phase column, e.g., CHIROBIOTIC V2 or a polysaccharide-based column like Chiralpak series.[8] |
| Mobile Phase | Polar Organic Mode: Acetonitrile/Methanol/Acetic Acid/Ammonia (e.g., 90:10:0.1:0.1 v/v/v/v). Normal Phase: Hexane/Ethanol (e.g., 90:10 v/v). Mobile phase choice is highly CSP-dependent. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25°C (Lower temperatures often improve chiral resolution) |
| Injection Volume | 5 µL |
| MS Parameters | Identical to the HILIC method (ESI Negative, MRM mode). Ensure mobile phase additives are MS-compatible. |
C. Expected Data & Quantification
Upon successful separation, D-Iditol-¹³C₆ will co-elute with unlabeled D-Iditol, while other isomers (L-Iditol, Sorbitol, etc.) will have distinct retention times. Quantification is performed by constructing a calibration curve based on the peak area ratio of the unlabeled analyte to the ¹³C-labeled internal standard.
Quantitative Data Summary (Hypothetical)
The following table illustrates the type of data expected from a successful HILIC separation of D-Iditol and its common diastereomers.
| Compound | Retention Time (min) | Resolution (Rs) vs. D-Iditol | MRM Transition (m/z) |
| Mannitol | 8.5 | 2.1 | 181.1 → 89.0 |
| Galactitol | 9.2 | 1.5 | 181.1 → 89.0 |
| D-Iditol | 10.1 | - | 181.1 → 89.0 |
| D-Iditol-¹³C₆ (IS) | 10.1 | - | 187.1 → 92.0 |
| Sorbitol | 10.8 | 1.6 | 181.1 → 89.0 |
Resolution (Rs) values greater than 1.5 indicate baseline separation.
The separation and quantification of D-Iditol-¹³C and its isomers can be successfully achieved using targeted LC-MS/MS methods. A HILIC-based approach is highly effective for resolving common diastereomers like sorbitol and mannitol. For the separation of enantiomers such as L-Iditol, a dedicated chiral chromatography method is required. In all cases, the use of a stable isotope-labeled internal standard like D-Iditol-¹³C is paramount for achieving the highest level of accuracy and precision in quantitative studies. The protocols provided herein serve as a robust starting point for method development and can be adapted to suit specific instrumentation and research needs.
References
- 1. 13C Labeled internal standards | LIBIOS [libios.fr]
- 2. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. 2.4.2. LC-MS/MS analysis of plasma and urine fructose, glucose, and sorbitol [bio-protocol.org]
- 6. osti.gov [osti.gov]
- 7. Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite, and the assignment of absolute configuration of the human metabolite and chiral degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for D-Iditol-13C Tracing of the Pentose Phosphate Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique for elucidating metabolic pathway dynamics and quantifying flux rates. While various 13C-labeled glucose tracers are conventionally used to study the pentose phosphate pathway (PPP), non-glucose tracers offer alternative perspectives on carbon metabolism. This document provides detailed application notes and protocols for the use of D-Iditol-13C as a tracer to investigate the PPP.
D-Iditol, a six-carbon sugar alcohol, can be metabolized through the polyol pathway. This pathway intersects with glycolysis and the pentose phosphate pathway, making this compound a potentially valuable tool for probing specific enzymatic steps and cofactor utilization. The protocols outlined below are based on established methodologies for stable isotope tracing and have been adapted for the use of this compound.
Note: Specific quantitative data for this compound tracing of the pentose phosphate pathway is not extensively available in published literature. The quantitative data presented in this document is illustrative and intended to demonstrate the expected outcomes of such experiments. Researchers should perform initial pilot studies to establish optimal experimental conditions and validate findings in their specific model systems.
Metabolic Rationale for this compound Tracing
D-Iditol enters cellular metabolism and can be converted to fructose. This conversion is catalyzed by sorbitol dehydrogenase, an enzyme that can act on various L-iditols. Fructose can then be phosphorylated to fructose-6-phosphate, a key intermediate in both glycolysis and the non-oxidative branch of the pentose phosphate pathway. By tracing the incorporation of 13C from D-Iditol into PPP metabolites, researchers can gain insights into the activity of the non-oxidative PPP and its interplay with the polyol pathway. A key aspect of this tracing strategy is its interaction with the cellular redox state, particularly the consumption of NADPH by aldose reductase in the polyol pathway, which is a critical product of the oxidative PPP.
Key Applications
-
Assessing Non-Oxidative PPP Activity: Tracing the entry of 13C from D-Iditol into PPP intermediates such as ribose-5-phosphate and sedoheptulose-7-phosphate can help quantify the flux through the non-oxidative branch of the pathway.
-
Investigating the Polyol Pathway and its Interaction with the PPP: The use of this compound allows for the simultaneous study of the polyol pathway and its influence on the PPP, particularly in the context of diseases like diabetes where the polyol pathway is upregulated.
-
Evaluating Therapeutic Interventions: These protocols can be used to assess the impact of drug candidates on the PPP and polyol pathway activity in various disease models.
Experimental Protocols
Protocol 1: In Vitro this compound Tracing in Cultured Cells
This protocol describes the general procedure for tracing the metabolism of this compound in adherent cell cultures.
Materials:
-
Adherent cells of interest (e.g., cancer cell line, primary hepatocytes)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
D-[U-13C6]Iditol (or other specifically labeled variant)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol, ice-cold
-
Water, LC-MS grade
-
Chloroform, ice-cold
-
Liquid nitrogen
-
Centrifuge
-
Lyophilizer or vacuum concentrator
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to reach the desired confluency (typically 70-80%).
-
Tracer Introduction:
-
Prepare labeling medium by supplementing glucose-free culture medium with D-[U-13C6]Iditol at a final concentration relevant to the experimental question (e.g., 5-10 mM). Standard medium components like dialyzed FBS and antibiotics should be added.
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed glucose-free medium.
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the 13C label into downstream metabolites. The optimal incubation time should be determined empirically, but a time course of 1, 4, 8, and 24 hours is a good starting point.
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Quench metabolism by adding ice-cold 80% methanol and scraping the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Add ice-cold water and chloroform to achieve a final solvent ratio of methanol:water:chloroform of 2:2:1.
-
Vortex the mixture vigorously for 10 minutes at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the polar (aqueous), non-polar (organic), and protein/cell debris phases.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully collect the upper aqueous phase containing polar metabolites into a new tube.
-
Dry the aqueous extract using a lyophilizer or vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable volume of LC-MS grade water or an appropriate buffer for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the reconstituted samples using a liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
Use a suitable chromatography method (e.g., HILIC) to separate the polar metabolites.
-
Operate the mass spectrometer in a mode that allows for the detection and quantification of different isotopologues of the target metabolites (e.g., Selected Reaction Monitoring (SRM) or high-resolution full scan).
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue of the target metabolites.
-
Correct for the natural abundance of 13C.
-
Calculate the Mass Isotopologue Distribution (MID) for each metabolite.
-
Use the MID data to infer relative pathway activities and fluxes.
-
Data Presentation
The quantitative data obtained from this compound tracing experiments can be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Illustrative Mass Isotopologue Distribution (MID) of Key PPP Metabolites after D-[U-13C6]Iditol Tracing
Application Notes and Protocols for In Vivo D-Iditol-13C Labeling in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with compounds such as D-Iditol-13C is a powerful technique for tracing the metabolic fate of specific molecules in vivo. This application note provides a detailed protocol for conducting this compound labeling studies in mouse models. While D-Iditol is a sugar alcohol, its metabolic pathways are not as extensively characterized as the closely related sorbitol pathway.[1][2][3][4] L-Iditol is a known substrate for sorbitol dehydrogenase (also known as L-iditol 2-dehydrogenase), which converts it to L-sorbose.[5] The in vivo metabolism of D-Iditol is less clear, and these protocols are designed to serve as a foundational methodology for investigating its metabolic contributions in various physiological and pathological states.
The protocols outlined below are based on established principles of in vivo stable isotope tracing in murine models and can be adapted for specific research questions.[6][7][8][9][10]
Metabolic Context: The Polyol Pathway
While the direct metabolic pathway of D-Iditol is not extensively documented in mammalian systems, it is structurally related to sorbitol, a key intermediate in the polyol pathway. This pathway, also known as the sorbitol-aldose reductase pathway, converts glucose to fructose in two steps.[1][3] Under hyperglycemic conditions, this pathway can become overactivated, contributing to diabetic complications.[2][3][4] Understanding the potential interactions of D-Iditol with enzymes of the polyol pathway, such as sorbitol dehydrogenase, is a key area of investigation.[5][11][12][13]
Caption: The Polyol Pathway converts glucose to fructose.
Experimental Workflow
A typical in vivo this compound labeling experiment follows a structured workflow from animal preparation to data analysis. This ensures reproducibility and high-quality data acquisition.
Caption: General workflow for in vivo stable isotope tracing.
Quantitative Data Summary
The following table provides generalized quantitative parameters for in vivo this compound labeling studies in mice. These values are based on typical stable isotope tracing experiments and should be optimized for specific experimental goals.[8][14][15][16]
| Parameter | Recommendation | Notes |
| Mouse Strain | C57BL/6J, BALB/c, or specific disease model | Ensure consistency within and between experimental groups. |
| Age/Weight | 8-12 weeks / 20-25 g | Age and weight can influence metabolic rates. |
| Acclimation | Minimum 1 week | Allows mice to adapt to the housing environment. |
| Fasting | 4-6 hours (optional) | Can reduce background levels of endogenous metabolites. |
| This compound Purity | >98% | High isotopic and chemical purity is critical. |
| Tracer Dosage | 1-5 mg/g body weight | Dosage may need to be optimized based on preliminary studies. |
| Administration Route | Intravenous (IV), Intraperitoneal (IP), Oral Gavage | IV provides rapid systemic distribution. IP is a common alternative. Oral gavage is suitable for studying gut absorption. |
| Infusion/Injection Volume | 100-200 µL | Keep volumes consistent. |
| Labeling Duration | 15 minutes - 24 hours | Short durations are for rapid turnover pools; longer durations for slower pathways. |
| Blood Sampling Time Points | 5, 15, 30, 60, 120 minutes post-injection | For pharmacokinetic analysis of the tracer. |
| Tissues for Harvest | Liver, Kidney, Brain, Muscle, Adipose, Tumor | Dependent on the research question. |
Experimental Protocols
Animal Preparation
-
Acclimation: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Fasting (Optional): To reduce variability from recent food intake, fast mice for 4-6 hours before tracer administration. Ensure continued access to water.[15]
This compound Tracer Preparation
-
Reconstitution: Prepare a sterile stock solution of this compound in saline or phosphate-buffered saline (PBS). The concentration will depend on the target dosage and injection volume. A typical stock solution might be 25-50 mg/mL.
-
Sterilization: Filter-sterilize the tracer solution through a 0.22 µm syringe filter into a sterile vial.
Tracer Administration
-
Intravenous (IV) Injection:
-
Gently restrain the mouse, for example, in a restraining tube.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Inject the prepared this compound solution slowly and steadily into a lateral tail vein.[8]
-
-
Intraperitoneal (IP) Injection:
-
Hold the mouse securely with its head tilted downwards.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the tracer solution.
-
-
Oral Gavage:
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently guide the needle along the roof of the mouth and down the esophagus into the stomach.
-
Administer the tracer solution slowly.
-
Sample Collection
-
Blood Collection:
-
For time-course studies, collect small volumes of blood (20-30 µL) from the tail vein or saphenous vein at predetermined time points.
-
Place blood into tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.
-
Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
-
Tissue Harvesting:
-
At the designated experimental endpoint, euthanize the mouse using a humane and rapid method (e.g., cervical dislocation followed by decapitation or CO2 asphyxiation).
-
Quickly dissect the tissues of interest.
-
Immediately freeze-clamp the tissues using tongs pre-chilled in liquid nitrogen to quench metabolic activity.[15]
-
Store frozen tissues at -80°C until metabolite extraction.
-
Metabolite Extraction and Analysis
-
Tissue Pulverization: Keep tissues frozen on dry ice or in liquid nitrogen and pulverize to a fine powder using a cryogenic grinder.
-
Extraction:
-
Weigh a small amount of the frozen tissue powder (10-50 mg).
-
Add a cold extraction solvent (e.g., 80% methanol). The volume should be proportional to the tissue weight.
-
Homogenize the sample using a bead beater or sonicator, keeping the sample cold.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for analysis.
-
Analyze the isotopic enrichment of D-Iditol and its potential downstream metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Interpretation
The analysis of 13C labeling patterns can reveal the relative activities of metabolic pathways.[17][18][19] By measuring the mass isotopologue distributions of downstream metabolites, it is possible to trace the contribution of this compound to various metabolic pools. Metabolic flux analysis (MFA) can be employed for a more quantitative interpretation of the data, providing rates of metabolic reactions.[20][21][22][23]
Conclusion
This document provides a comprehensive set of protocols and application notes for conducting in vivo this compound labeling studies in mouse models. While the specific metabolic fate of D-Iditol requires further investigation, these methodologies provide a robust framework for researchers to explore its role in health and disease. Careful experimental design and optimization are crucial for obtaining high-quality, interpretable data.
References
- 1. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Polyol pathway - Wikipedia [en.wikipedia.org]
- 4. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. L-iditol 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable Isotope Labeling for Proteomic Analysis of Tissues in Mouse | Springer Nature Experiments [experiments.springernature.com]
- 8. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable isotope labeling for proteomic analysis of tissues in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable isotope labeling in mammals | Silantes [silantes.com]
- 11. Sorbitol dehydrogenase is a cytosolic protein required for sorbitol metabolism in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eclinpath.com [eclinpath.com]
- 13. Sorbitol dehydrogenase: structure, function and ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Noninvasive liquid diet delivery of stable isotopes into mouse models for deep metabolic network tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interpreting metabolic complexity via isotope-assisted metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 23. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
Application of D-Iditol-13C in Studying Potential Antitumor Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, where malignant cells alter their metabolic pathways to support rapid proliferation, survival, and metastasis. The polyol pathway, a two-step metabolic route that converts glucose to fructose via a sorbitol intermediate, has emerged as a significant contributor to cancer progression. Increased flux through this pathway has been linked to epithelial-to-mesenchymal transition (EMT), enhanced cancer cell aggressiveness, and resistance to therapy.[1][2] D-Iditol, a sugar alcohol and an epimer of sorbitol, can potentially be metabolized by the enzymes of the polyol pathway, making its isotopically labeled form, D-Iditol-13C, a valuable tool for tracing metabolic flux and investigating the pathway's role in cancer.
These application notes provide a framework for utilizing this compound to study the polyol pathway's contribution to tumorigenesis and to explore its potential as a therapeutic target. By tracing the fate of the 13C label, researchers can quantify the metabolic flux through this pathway and its downstream effects on central carbon metabolism and related signaling cascades.
Principle of the Method
The core of this method involves introducing this compound into a biological system (cancer cell culture or an in vivo model) and tracking the incorporation of the 13C isotope into downstream metabolites. D-Iditol is a stereoisomer of sorbitol (D-glucitol) and L-iditol. The key enzyme in the second step of the polyol pathway, sorbitol dehydrogenase (also known as L-iditol 2-dehydrogenase), is known to act on various sugar alcohols, including L-iditol and D-glucitol.[3][4][5] It is plausible that D-Iditol can also be a substrate for this or a similar dehydrogenase, which would convert it to a corresponding ketose.
By using D-Iditol labeled with 13C, the flow of carbon from this polyol into other metabolic pathways can be monitored using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Gas chromatography-mass spectrometry (GC-MS) is a particularly well-suited technique for analyzing the 13C enrichment in sugars and sugar alcohols after chemical derivatization.[6][7][8] The mass isotopomer distribution (MID) of key metabolites provides quantitative data on the relative pathway activities. This stable isotope tracing approach allows for a dynamic view of cancer cell metabolism, offering insights that cannot be obtained from static metabolomic profiles alone.
Applications
-
Quantifying Polyol Pathway Flux: this compound can be used to measure the metabolic flux through the polyol pathway in various cancer models. This can help in understanding how different cancer types or genotypes utilize this pathway.
-
Investigating Downstream Metabolic Fates: Tracing the 13C label from D-Iditol can reveal how the polyol pathway contributes carbon to glycolysis, the tricarboxylic acid (TCA) cycle, and biosynthetic pathways (e.g., nucleotide and lipid synthesis).
-
Elucidating Links to Signaling Pathways: The metabolic activity of the polyol pathway has been shown to influence key cancer-related signaling pathways, including Transforming Growth Factor-beta (TGF-β) and potentially the PI3K/Akt pathway.[1][2][9][10] this compound can be used to study how metabolic flux through this pathway impacts these signaling networks.
-
Screening for Potential Therapeutic Targets: By understanding the reliance of cancer cells on the polyol pathway, this compound can be used in studies to evaluate the efficacy of inhibitors targeting enzymes like aldose reductase and sorbitol dehydrogenase.
Experimental Workflow
The general workflow for a this compound stable isotope tracing experiment is depicted below. This involves cell culture or an in vivo model, introduction of the labeled substrate, quenching of metabolism, metabolite extraction, and analysis by GC-MS, followed by data analysis to determine 13C enrichment and metabolic flux.
Caption: General experimental workflow for this compound tracing.
Signaling Pathways
The activity of the polyol pathway, which can be traced using this compound, has been shown to intersect with critical signaling pathways that drive cancer progression. Understanding these connections can reveal novel therapeutic vulnerabilities.
Polyol Pathway and TGF-β Signaling
Increased glucose flux through the polyol pathway can promote EMT through autocrine TGF-β stimulation.[1] This creates a feedback loop where TGF-β signaling can further modulate cancer metabolism. Tracing with this compound can help elucidate the metabolic prerequisites for TGF-β-driven cancer cell invasion and metastasis.
Caption: Interaction between the Polyol Pathway and TGF-β signaling.
Potential Link to PI3K/Akt Signaling
The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival in cancer.[3][11] While direct links are still under investigation, metabolic changes induced by the polyol pathway, such as alterations in glucose and fructose metabolism, could potentially impact the PI3K/Akt pathway, which is highly responsive to the metabolic state of the cell. This compound tracing studies could provide valuable data to explore this putative connection.
Caption: Putative link between the Polyol Pathway and PI3K/Akt signaling.
Experimental Protocols
Protocol 1: In Vitro 13C Tracing in Cancer Cell Lines
This protocol outlines the procedure for tracing the metabolism of this compound in cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, HCT116 colon cancer)
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
This compound
-
Ice-cold 80% methanol
-
Cell scrapers
-
Centrifuge
-
Lyophilizer
-
Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS)
-
GC-MS system
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Media Preparation: Prepare the experimental medium by supplementing glucose-free DMEM or RPMI with dialyzed FBS and the desired concentration of this compound (e.g., 1-10 mM). A control medium with unlabeled D-Iditol should also be prepared.
-
Isotope Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add the pre-warmed this compound containing medium to the cells.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of 13C incorporation.
-
-
Metabolite Extraction:
-
At each time point, place the 6-well plate on ice.
-
Aspirate the medium and quickly wash the cells with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.
-
Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.
-
Vortex the tubes vigorously and incubate at -80°C for at least 30 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Preparation for GC-MS:
-
Dry the metabolite extracts completely using a lyophilizer or a vacuum concentrator.
-
Derivatize the dried metabolites by first adding methoxyamine hydrochloride in pyridine and incubating, followed by the addition of a silylating agent like BSTFA and further incubation.
-
-
GC-MS Analysis:
-
Inject the derivatized samples into the GC-MS.
-
Use a suitable GC column (e.g., DB-5ms) and a temperature gradient to separate the metabolites.
-
Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode to detect the different mass isotopomers of the target metabolites.
-
-
Data Analysis:
-
Identify metabolites based on their retention times and mass spectra compared to standards.
-
Correct the raw mass isotopomer distributions for the natural abundance of 13C.
-
Calculate the percentage of 13C enrichment for each metabolite at each time point.
-
Protocol 2: In Vivo 13C Tracing in a Mouse Xenograft Model
This protocol describes the administration of this compound to mice bearing tumor xenografts to study tumor metabolism in an in vivo context.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Tumor cells for xenograft implantation
-
Sterile this compound solution in saline
-
Surgical tools for tumor resection
-
Liquid nitrogen
-
Homogenizer
-
Materials for metabolite extraction and GC-MS analysis as in Protocol 1.
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice. Allow the tumors to grow to a suitable size (e.g., 0.5-1.0 cm in diameter).[9]
-
Tracer Administration:
-
Prepare a sterile solution of this compound in saline (e.g., 25% w/v).
-
Administer the this compound solution to the mice via tail vein injection or intraperitoneal injection. A bolus injection followed by a continuous infusion can help achieve a steady state of the tracer in the plasma. The infusion duration can range from 30 minutes to several hours.[6][9]
-
-
Tissue Collection:
-
At the end of the infusion period, euthanize the mouse according to approved protocols.
-
Quickly resect the tumor and, if desired, adjacent normal tissue and other organs (e.g., liver, kidney).
-
Immediately freeze the tissues in liquid nitrogen to quench metabolism.
-
-
Metabolite Extraction from Tissues:
-
Weigh the frozen tissue samples.
-
Homogenize the tissues in ice-cold 80% methanol.
-
Follow the metabolite extraction procedure as described in Protocol 1 (steps 4.4 to 4.7).
-
-
Sample Preparation and GC-MS Analysis:
-
Follow the procedures for sample derivatization and GC-MS analysis as outlined in Protocol 1 (steps 5 and 6).
-
-
Data Analysis:
-
Analyze the GC-MS data to determine the 13C enrichment in metabolites from the tumor and other tissues, as described in Protocol 1 (step 7).
-
Data Presentation
Quantitative data from this compound tracing experiments should be presented in a clear and structured manner to facilitate comparison between different experimental conditions. Tables are an effective way to summarize the percentage of 13C enrichment in key metabolites.
Table 1: Hypothetical 13C Enrichment in Metabolites of A549 Lung Cancer Cells after Incubation with 10 mM this compound for 8 Hours.
| Metabolite | Pathway | Average 13C Enrichment (%) | Standard Deviation (%) |
| D-Iditol | Polyol Pathway | 98.5 | 0.5 |
| Fructose | Polyol Pathway / Glycolysis | 45.2 | 3.1 |
| Glucose-6-Phosphate | Glycolysis / PPP | 15.8 | 1.9 |
| Lactate | Glycolysis | 25.6 | 2.5 |
| Citrate | TCA Cycle | 10.2 | 1.1 |
| Malate | TCA Cycle | 12.5 | 1.4 |
Table 2: Hypothetical 13C Enrichment in Metabolites from In Vivo Xenograft Tumors and Adjacent Normal Tissue after this compound Infusion.
| Metabolite | Tissue Type | Average 13C Enrichment (%) | Standard Deviation (%) |
| Fructose | Tumor | 30.8 | 4.2 |
| Normal Tissue | 5.2 | 1.1 | |
| Lactate | Tumor | 18.9 | 3.5 |
| Normal Tissue | 4.1 | 0.9 | |
| Citrate | Tumor | 8.1 | 1.5 |
| Normal Tissue | 2.3 | 0.6 |
These tables allow for a direct comparison of metabolic flux into different pathways and between different biological samples, providing insights into the metabolic reprogramming of cancer cells.
References
- 1. TGFβ-induced metabolic reprogramming during epithelial-to-mesenchymal transition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The polyol pathway and nuclear ketohexokinase A signaling drive hyperglycemia-induced metastasis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EC 1.1.1.14 [iubmb.qmul.ac.uk]
- 5. Involvement of the PI3K/AKT Intracellular Signaling Pathway in the AntiCancer Activity of Hydroxytyrosol, a Polyphenol from Olea europaea, in Hematological Cells and Implication of HSP60 Levels in Its Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantifying ¹³C-labeling in free sugars and starch by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acylic sugar derivatives for GC/MS analysis of 13C-enrichment during carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TGF-β in Cancer: Metabolic Driver of the Tolerogenic Crosstalk in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGF-β signaling in the tumor metabolic microenvironment and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve signal-to-noise in D-Iditol-13C NMR spectra
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in D-Iditol-13C NMR spectra.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio in my this compound NMR spectrum so low?
A1: Low signal-to-noise is a common challenge in 13C NMR spectroscopy for several reasons. The 13C isotope has a low natural abundance of only 1.1%.[1][2] This means that only about 1 in 100 carbon atoms in your D-Iditol sample is NMR-active.[1] Additionally, the magnetic moment of a 13C nucleus is significantly weaker than that of a proton, resulting in inherently weaker NMR signals.[2] For molecules like D-Iditol, which are polyols, issues such as long relaxation times (T1) for certain carbons can further diminish signal intensity during rapid acquisition.
Q2: How can I increase the concentration of my D-Iditol sample to improve the signal?
A2: Increasing the sample concentration is a direct way to improve the signal-to-noise ratio. Consider the following approaches:
-
Reduce Solvent Volume: Ensure you are using the minimum solvent volume necessary for your NMR tube and spectrometer. For many standard 5 mm NMR tubes, a solvent volume of 500 µL is sufficient.[3] Using excessive solvent unnecessarily dilutes your sample.[3]
-
Use Shigemi Tubes: If you have a limited amount of D-Iditol, using a Shigemi tube can reduce the required sample volume to as little as 200-250 µL, thereby increasing the effective concentration.[4][5]
-
Check Solubility: If D-Iditol solubility is a limiting factor in your chosen deuterated solvent, explore alternative solvents in which it is more soluble.
Q3: What are the most critical acquisition parameters to optimize for this compound NMR?
A3: The most critical parameters to optimize are the number of scans (NS), the relaxation delay (D1), the acquisition time (AQ), and the pulse angle (P1). A careful balance of these parameters is essential for maximizing signal intensity in a given experiment time.[6]
Q4: How does increasing the number of scans (NS) improve the signal-to-noise ratio?
A4: Signal averaging is a powerful technique to enhance the signal-to-noise ratio.[1] By acquiring multiple scans and adding them together, the coherent signals of the D-Iditol carbons add up, while the random electronic noise tends to cancel out.[1][7] The signal-to-noise ratio improves proportionally to the square root of the number of scans.[7][8] Therefore, doubling the signal-to-noise ratio requires a four-fold increase in the number of scans and, consequently, the experiment time.
Q5: What is the Nuclear Overhauser Effect (NOE), and how can it benefit my D-Iditol spectrum?
A5: The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another. In 13C NMR of organic molecules like D-Iditol, irradiating the protons (1H) during the relaxation delay can enhance the signal intensity of the attached carbons.[6] This technique, known as proton decoupling, can increase the 13C signal by as much as 200%.[6] Standard 13C NMR pulse programs, such as zgpg30 or zgdc30 on Bruker instruments, incorporate proton decoupling to take advantage of the NOE.[6]
Q6: Can a paramagnetic relaxation agent help improve the signal in my D-Iditol experiment?
A6: Yes, adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)3), can be beneficial, especially for quaternary carbons or carbons with long relaxation times (T1).[4][8] These agents reduce the T1 values, allowing for a shorter relaxation delay (D1) between scans.[9][10] This enables more scans to be acquired in a given amount of time, leading to an improved signal-to-noise ratio.[11]
Troubleshooting Guides
Issue 1: Weak or missing carbon signals.
This is a common issue, particularly for quaternary carbons or carbons with long relaxation times.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for weak or missing signals.
Issue 2: Excessive experiment time for adequate signal-to-noise.
Long experiment times can be a significant bottleneck. The goal is to achieve the best possible signal-to-noise in the shortest amount of time.
Optimization Strategy:
Caption: Strategy for reducing experiment time.
Experimental Protocols
Protocol 1: Standard 13C NMR for D-Iditol
This protocol is a good starting point for routine analysis.
-
Sample Preparation: Dissolve 20-50 mg of D-Iditol in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Filter the solution into a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity.
-
Tune and match the 13C probe.
-
-
Acquisition Parameters (Bruker Example):
-
Pulse Program: zgpg30 (or zgdc30) for proton-decoupled spectra with NOE.[6]
-
Number of Scans (NS): Start with 1024 scans and increase as needed.
-
Relaxation Delay (D1): 2.0 seconds.[6]
-
Acquisition Time (AQ): 1.0 second.[6]
-
Pulse Angle (P1): Use a 30° pulse angle.
-
Receiver Gain (RG): Adjust automatically using rga.
-
-
Processing:
-
Apply Fourier transformation.
-
Phase correct the spectrum.
-
Apply a baseline correction.
-
Reference the spectrum to the solvent peak or an internal standard.
-
Protocol 2: Optimized 13C NMR for Low Concentration D-Iditol
This protocol is designed for samples with low concentrations or when signal is particularly weak.
-
Sample Preparation: Prepare the most concentrated sample possible, ideally using a Shigemi tube if the sample mass is low.[4][5]
-
Spectrometer Setup: Follow the standard setup procedure. A cryoprobe, if available, will provide a significant sensitivity enhancement.[4]
-
Acquisition Parameters (Bruker Example):
-
Pulse Program: zgpg30 (or zgdc30).[6]
-
Number of Scans (NS): Increase significantly, e.g., 4096 to 10240 scans or more, depending on the concentration.
-
Relaxation Delay (D1): 1.0 - 2.0 seconds.
-
Acquisition Time (AQ): 1.0 - 1.5 seconds.
-
Pulse Angle (P1): 30° pulse angle.
-
Receiver Gain (RG): Adjust automatically.
-
-
Processing:
-
Apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio at the expense of a slight loss in resolution.[6]
-
Perform standard Fourier transformation, phasing, and baseline correction.
-
Data Presentation
Table 1: Comparison of Standard vs. Optimized Acquisition Parameters
| Parameter | Standard Protocol | Optimized for Low S/N | Rationale for Optimization |
| Pulse Program | zgpg30 | zgpg30 | Provides proton decoupling and NOE for signal enhancement.[6] |
| Number of Scans (NS) | 1024 | > 4096 | S/N increases with the square root of the number of scans.[7][8] |
| Relaxation Delay (D1) | 2.0 s | 1.0 - 2.0 s | A shorter delay allows for more scans in a given time. |
| Acquisition Time (AQ) | 1.0 s | 1.0 - 1.5 s | Longer acquisition can improve resolution. |
| Pulse Angle | 30° | 30° | A smaller flip angle allows for shorter relaxation delays.[6] |
| Line Broadening (LB) | 0.3 Hz | 1 - 2 Hz | Improves S/N by reducing noise, with a minor trade-off in resolution.[6] |
Table 2: Factors Influencing Signal-to-Noise in 13C NMR
| Factor | Effect on S/N | Controllability | Notes |
| Natural Abundance of 13C | Low (1.1%) | Not Controllable | The primary reason for the low sensitivity of 13C NMR.[1][2] |
| Gyromagnetic Ratio | Low | Not Controllable | 13C has a gyromagnetic ratio about 4 times lower than 1H.[5] |
| Sample Concentration | Directly Proportional | High | The most straightforward way to improve S/N. |
| Number of Scans | Proportional to √NS | High | A trade-off between S/N and experiment time.[7][8] |
| Magnetic Field Strength | Increases with Field | Spectrometer Dependent | Higher field strength generally leads to better S/N.[7] |
| Nuclear Overhauser Effect | Can Increase S/N up to 200% | High (via pulse program) | Essential for protonated carbons.[6] |
| Probe Type | Significant | Spectrometer Dependent | Cryoprobes offer substantial S/N improvements over standard probes.[4] |
References
- 1. 13.10 13C NMR Spectroscopy: Signal Averaging and FT–NMR – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. nmr spectroscopy - 13C NMR spectrum only showing solvent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. CHAPTER-8 [cis.rit.edu]
- 8. epfl.ch [epfl.ch]
- 9. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sensitivity Enhancement in 13C Solid-State NMR of Protein Microcrystals by Use of Paramagnetic Metal Ions for Optimizing 1H T1 Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Correcting for Natural 13C Abundance in D-Iditol-13C Experiments
Welcome to the technical support center for stable isotope labeling experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for the natural abundance of ¹³C in D-Iditol-¹³C experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for natural ¹³C abundance in my D-Iditol-¹³C experiment?
A1: Carbon has a naturally occurring stable isotope, ¹³C, which accounts for approximately 1.1% of all carbon atoms.[1][2] When you introduce a ¹³C-labeled tracer like D-Iditol-¹³C into a biological system, the mass spectrometer will detect both the ¹³C from your tracer and the naturally present ¹³C. To accurately determine the amount of ¹³C incorporated from your tracer, you must correct for the contribution of naturally abundant isotopes.[3][4][5] This correction is crucial for the accurate quantification of metabolic fluxes and pathway activities.[6][7][8]
Q2: What is a Mass Isotopomer Distribution (MID)?
A2: A mass isotopomer is a molecule that differs only in the number of isotopic atoms it contains.[4][9] The Mass Isotopomer Distribution (MID), also referred to as the Mass Distribution Vector (MDV), represents the fractional abundance of each mass isotopologue of a particular metabolite.[10] For a molecule with 'n' carbon atoms, there can be isotopologues with masses M+0 (all ¹²C), M+1, M+2, ..., up to M+n (all ¹³C).[10] The MID is a critical piece of data used in metabolic flux analysis.
Q3: What is the general workflow for a ¹³C labeling experiment and data correction?
A3: A typical workflow involves several key steps:
-
Experimental Design: Select the appropriate ¹³C-labeled tracer (e.g., D-Iditol-¹³C) and design the labeling experiment.[7][11]
-
Cell Culture and Labeling: Grow cells in a medium containing the ¹³C-labeled substrate.[3]
-
Sample Quenching and Metabolite Extraction: Rapidly stop metabolic activity and extract the metabolites of interest.
-
Mass Spectrometry Analysis: Analyze the extracted metabolites using mass spectrometry (GC-MS or LC-MS) to measure the mass isotopomer distributions (MIDs).[3][4]
-
Data Processing and Natural Abundance Correction: The raw mass spectrometry data is processed, and a correction is applied to remove the contribution of naturally occurring isotopes.[3][11]
-
Metabolic Flux Analysis: The corrected MIDs are used for downstream quantitative analysis to infer metabolic fluxes.[3][7]
Troubleshooting Guide
Problem 1: My corrected data shows negative fractional enrichment for some isotopologues.
-
Possible Cause: This can occur if the measured mass isotopomer peak is underestimated during mass spectrometry analysis, leading to an MID that contains less ¹³C than expected from the natural distribution.[1] It can also arise from errors in the correction matrix or the analytical measurement.
-
Solution:
-
Verify the accuracy of your mass spectrometer by analyzing an unlabeled standard of D-Iditol. The measured MID of the standard should closely match the theoretical distribution calculated from natural abundances.[10]
-
Ensure that your correction algorithm properly accounts for the chemical formula of the derivatized metabolite if you are using GC-MS, as derivatization agents add extra atoms that contribute to the natural abundance.[10]
-
Review your data integration parameters to ensure accurate peak area determination.
-
Problem 2: The isotopic enrichment in my samples is very low, making the correction difficult.
-
Possible Cause: The duration of the labeling experiment may not be sufficient to reach isotopic steady state, or the tracer concentration may be too low. For in vivo studies, tracer delivery and distribution can also impact enrichment.[5]
-
Solution:
-
Optimize the labeling time. Glycolysis typically reaches isotopic steady state within minutes, while the TCA cycle can take a couple of hours, and nucleotides even longer.[12]
-
Increase the enrichment of the ¹³C-labeled tracer in the medium.
-
For in vivo experiments, consider the route and timing of tracer administration to ensure optimal delivery to the tissue of interest.[5]
-
Problem 3: I am using a dual-labeling strategy (e.g., ¹³C and ¹⁵N). How do I correct for natural abundance?
-
Possible Cause: Standard correction methods for single isotopes are often insufficient for dual-labeling experiments.
-
Solution:
-
Use a correction algorithm specifically designed for dual-isotope tracing, such as AccuCor2.[13] These tools can account for the natural abundances of both isotopes.
-
High-resolution mass spectrometry is often required to distinguish between isotopologues with very similar masses (e.g., a ¹³C-labeled isotopologue vs. a ¹⁵N-labeled one).[3][13]
-
Quantitative Data Summary
The correction for natural ¹³C abundance relies on the known distribution of naturally occurring stable isotopes.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H (D) | 0.0115 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 | |
| Silicon | ²⁸Si | 92.223 |
| (Common in | ²⁹Si | 4.685 |
| derivatization agents) | ³⁰Si | 3.092 |
Note: These values can have slight variations.
Experimental Protocols
General Protocol for a D-Iditol-¹³C Labeling Experiment
This protocol provides a general framework. Specific details may need to be optimized for your particular cell line and experimental goals.
-
Cell Seeding and Growth: Seed cells at an appropriate density and allow them to reach the desired confluency in standard culture medium.
-
Media Preparation: Prepare the labeling medium by supplementing base medium (lacking the unlabeled version of the tracer) with the desired concentration of D-Iditol-¹³C and other necessary nutrients. For mammalian cell culture, using dialyzed fetal bovine serum can help avoid interference from metabolites present in the serum.[12]
-
Labeling: Remove the standard medium and replace it with the pre-warmed labeling medium. The duration of labeling will depend on the pathways being studied and the time required to reach isotopic steady state.[12]
-
Metabolite Quenching and Extraction:
-
Rapidly aspirate the labeling medium.
-
Quench metabolism by adding a cold solvent mixture (e.g., 80% methanol at -80°C).
-
Scrape the cells and collect the cell suspension.
-
Lyse the cells and separate the protein precipitate from the metabolite-containing supernatant.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the metabolite extract.
-
If using GC-MS, derivatize the samples to increase their volatility. Be sure to note the chemical formula of the derivatizing agent.[10]
-
Re-suspend the samples in a suitable solvent for injection.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using GC-MS or LC-MS to obtain the mass spectra of D-Iditol and other metabolites of interest.
-
Integrate the peak areas for each mass isotopologue.
-
-
Data Correction:
Visualizations
Caption: Workflow for a ¹³C stable isotope tracing experiment.
Caption: Logical relationship in natural abundance correction.
Caption: Hypothetical metabolic pathway involving D-Iditol.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 9. Correction of 13C mass isotopomer distributions for natural stable isotope abundance. | Semantic Scholar [semanticscholar.org]
- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Minimizing Isotopic Scrambling in ¹³C Tracer Experiments
Welcome to the technical support center for ¹³C tracer experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize isotopic scrambling in their metabolic flux analysis studies.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling in the context of ¹³C tracer experiments?
A1: Isotopic scrambling refers to the redistribution of ¹³C labels to positions in a molecule that are not predicted by the primary metabolic pathway under investigation. This can occur through various biological and chemical processes, leading to a misinterpretation of metabolic fluxes. For example, the metabolic interconversion of amino acids can lead to isotope scrambling.[1][2]
Q2: What are the main causes of isotopic scrambling?
A2: The primary causes of isotopic scrambling include:
-
Metabolic exchange reactions: Reversible enzymatic reactions can shuffle ¹³C atoms between different metabolic pools.
-
Cofactor turnover: The labeling of cofactors like CO₂/bicarbonate can be incorporated into various metabolites through carboxylation reactions.
-
Sample preparation artifacts: Suboptimal quenching, extraction, and derivatization procedures can induce artificial scrambling.[3][4]
-
Natural isotope abundance: The natural presence of ¹³C (about 1.1%) can interfere with the interpretation of labeling patterns from the tracer.[5][6][7]
Q3: How does isotopic scrambling affect my experimental results?
Q4: What is the importance of reaching an isotopic steady state?
A4: Reaching an isotopic steady state, where the isotopic enrichment of intracellular metabolites remains constant over time, is a critical assumption for many ¹³C metabolic flux analysis (¹³C-MFA) calculations. To validate this, it is recommended to measure isotopic labeling at multiple time points.[6][8] If the labeling is not at a steady state, more advanced non-stationary ¹³C-MFA approaches are required.
Q5: Are there software tools to correct for isotopic scrambling?
A5: While there are no tools to correct for biological scrambling after the fact, several software packages can correct for the contribution of naturally abundant isotopes. Commonly used tools include IsoCor, ICT (Isotope Correction Toolbox), and PyNac. It is important to note that these tools do not correct for scrambling that occurs during sample preparation or due to metabolic exchange reactions.
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during ¹³C tracer experiments.
Issue 1: Unexpected Labeling Patterns in the TCA Cycle
Q: I am using [U-¹³C₆]glucose as a tracer and observing M+3 and M+5 labeled citrate. What does this indicate?
A: This labeling pattern suggests the activity of pyruvate carboxylase (PC), an anaplerotic pathway that replenishes TCA cycle intermediates.
-
M+2 Citrate (Expected): Glycolysis of [U-¹³C₆]glucose produces fully labeled M+3 pyruvate. Pyruvate dehydrogenase (PDH) converts this to M+2 acetyl-CoA, which combines with unlabeled oxaloacetate to form M+2 citrate.
-
M+3 Oxaloacetate: PC carboxylates M+3 pyruvate to form M+3 oxaloacetate.
-
M+5 Citrate: When M+2 acetyl-CoA from PDH combines with M+3 oxaloacetate from PC, it produces M+5 citrate.[6]
-
M+3 Malate/Aspartate/Fumarate: The presence of these isotopologues from a [U-¹³C₆]glucose tracer is also indicative of pyruvate anaplerosis. To confirm this, you should compare the M+3 labeling of these metabolites to that of succinate.[6]
Troubleshooting Steps:
-
Confirm Isotopic Steady State: Ensure your cells have reached isotopic steady state, as transient labeling patterns can be misleading.[6][8]
-
Use Additional Tracers: To further confirm PC activity, consider using a tracer like [1-¹³C]pyruvate. The ¹³C label is lost in the PDH reaction but retained if pyruvate enters the TCA cycle via PC.[6]
-
Review Literature: Investigate whether the cell type you are studying is known to have high PC activity under your experimental conditions.
Issue 2: Poor Reproducibility of Labeling Data
Q: I am observing high variability in the isotopic enrichment of my metabolites between replicate samples. What could be the cause?
A: Poor reproducibility often points to inconsistencies in the sample preparation workflow.
Troubleshooting Steps:
-
Quenching: Inefficient or inconsistent quenching of metabolism is a major source of variability. Ensure that quenching is rapid and complete to halt all enzymatic activity.
-
Extraction: The choice of extraction solvent and the extraction procedure itself can impact metabolite recovery and stability.
-
Refer to the Quantitative Data Summary and Experimental Protocols sections below for detailed comparisons of extraction methods.
-
-
Derivatization: Incomplete or inconsistent derivatization can lead to variable analytical results. Ensure that the derivatization reagents are fresh and that the reaction goes to completion.
-
Sample Handling: Minimize the time samples spend at room temperature during processing.
Issue 3: Evidence of Isotope Scrambling in Amino Acids
Q: I am performing a ¹³C tracer experiment and suspect that metabolic interconversion of amino acids is causing isotopic scrambling. How can I confirm and minimize this?
A: Isotopic scrambling among amino acids is a known challenge, especially for those with interconnected biosynthetic pathways.
Troubleshooting Steps:
-
Analyze Labeling Patterns: Carefully examine the mass isotopomer distributions of amino acids that are known to be metabolically linked (e.g., glutamate, glutamine, proline, arginine). Scrambling will result in labeling patterns that cannot be explained by direct synthesis from the provided tracer.
-
Use Metabolic Inhibitors: In some experimental systems, such as cell-free protein synthesis, metabolic inhibitors can be used to block the enzymes responsible for amino acid interconversion. For example, aminooxyacetate can inhibit many aminotransferases.[4]
-
Optimize Tracer Selection: The choice of tracer can influence the degree of observable scrambling. Consider using tracers that enter central carbon metabolism at different points to better resolve fluxes.
-
Computational Correction (for natural abundance): Ensure you are using software to correct for the natural abundance of ¹³C, as this can be a confounding factor.
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing different sample preparation methods.
Table 1: Comparison of Metabolic Quenching Methods
| Quenching Method | Temperature | Post-Harvest Metabolic Turnover | Metabolite Loss | Reference |
| Rapid filtration + 100% cold methanol | -80°C | Lowest | Minimal | [9] |
| 30% frozen methanol slurry + centrifugation | -24°C | Slightly higher than filtration | Minimal | [9] |
| Saline ice slurry | ~0°C | High | Low | [9] |
| 60% cold methanol + centrifugation | -65°C | Moderate | Significant | [9] |
Table 2: Comparison of Metabolite Extraction Solvents for Mammalian Cells
| Extraction Solvent | Relative Metabolite Yield (Selected Metabolites) | Notes | Reference |
| 80% Methanol | High for many polar metabolites | Common and effective method | [10] |
| 40:40:20 Acetonitrile:Methanol:Water + 0.1M Formic Acid | High, prevents metabolite interconversion | Acidification can improve stability | [10] |
| 75% Ethanol/MTBE | High for a broad range of metabolites | Good for both polar and non-polar compounds | [11] |
| 100% Isopropanol | High for non-polar metabolites | Less effective for highly polar compounds | [11] |
Experimental Protocols
Protocol 1: Rapid Quenching and Metabolite Extraction of Adherent Mammalian Cells
This protocol is designed to rapidly halt metabolism and efficiently extract metabolites while minimizing isotopic scrambling.
-
Cell Culture: Grow cells in ¹³C-labeled medium until they reach the desired confluency and isotopic steady state.
-
Aspiration: Aspirate the culture medium.
-
Washing (Optional but Recommended): Quickly wash the cells with an appropriate buffer (e.g., ice-cold PBS) to remove extracellular metabolites. Perform this step rapidly to avoid altering intracellular metabolite pools.
-
Quenching: Immediately add liquid nitrogen directly to the culture dish to flash-freeze the cells and halt all metabolic activity.
-
Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol at -80°C) to the frozen cell monolayer.
-
Scraping and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled tube.
-
Centrifugation: Centrifuge the lysate at a high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube for subsequent analysis.
Protocol 2: Derivatization of Polar Metabolites for GC-MS Analysis
This two-step derivatization protocol is commonly used to increase the volatility of polar metabolites for gas chromatography-mass spectrometry (GC-MS) analysis.
-
Drying: Evaporate the metabolite extract to complete dryness under a stream of nitrogen or using a vacuum concentrator. It is critical to remove all water as it can interfere with the derivatization reagents.
-
Methoximation:
-
Add a solution of methoxyamine hydrochloride in pyridine to the dried extract.
-
Incubate at a controlled temperature (e.g., 37°C) with shaking for a specified time (e.g., 90 minutes). This step protects carbonyl groups and prevents the formation of multiple derivatives from tautomers.
-
-
Silylation:
-
Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the sample.
-
Incubate at a controlled temperature (e.g., 37°C) with shaking for a specified time (e.g., 30 minutes). This step replaces active hydrogens on hydroxyl, carboxyl, and amine groups with trimethylsilyl (TMS) groups, increasing volatility.
-
-
Analysis: The derivatized sample is now ready for injection into the GC-MS.
Visualizations
Experimental Workflow for ¹³C Tracer Analysis
Caption: A typical experimental workflow for ¹³C tracer experiments.
TCA Cycle and Anaplerosis Showing Potential for Scrambling
Caption: TCA cycle showing anaplerosis and potential amino acid scrambling.
References
- 1. Amino Acid Selective 13C Labeling and 13C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli Utilized for Protein Nuclear Magnetic Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enymes for selective 15N-labelling and production of perdeuterated proteins in H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A practical method for cell-free protein synthesis to avoid stable isotope scrambling and dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. en-trust.at [en-trust.at]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotope correction of mass spectrometry profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating D-Iditol-13C Tracing with Metabolic Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-iditol-13C tracing as a method for quantifying polyol pathway activity, validated through the use of known metabolic inhibitors. We present supporting experimental data, detailed protocols for key experiments, and a comparison with alternative analytical techniques.
The polyol pathway, which converts glucose to fructose via sorbitol, has been implicated in the pathophysiology of various diseases, including diabetic complications.[1] Accurate measurement of flux through this pathway is crucial for understanding its role in disease and for the development of therapeutic inhibitors. D-iditol, an epimer of sorbitol, can be used as a tracer to study this pathway. By using 13C-labeled D-iditol (or its more commonly available epimer, D-sorbitol-13C6), researchers can track its conversion to fructose and other downstream metabolites, providing a quantitative measure of pathway activity.
This guide will focus on the use of two key classes of inhibitors to validate and demonstrate the specificity of this compound tracing: aldose reductase inhibitors and sorbitol dehydrogenase inhibitors.
Data Presentation: Quantifying the Impact of Metabolic Inhibitors on Polyol Pathway Flux
The following tables summarize quantitative data from hypothetical this compound tracing experiments in cultured cells, demonstrating the expected effects of metabolic inhibitors on the polyol pathway. These tables are based on findings from similar studies using 13C-glucose and known inhibitor effects.[2][3]
Table 1: Effect of Aldose Reductase Inhibitor (Fidarestat) on 13C Labeling from D-Sorbitol-13C6
| Metabolite | Condition | 13C Enrichment (%) | Fold Change vs. Control |
| D-Sorbitol-13C6 | Control | 95.2 ± 2.1 | - |
| Fidarestat (1 µM) | 94.8 ± 2.5 | 0.99 | |
| Fructose-13C6 | Control | 35.7 ± 3.4 | - |
| Fidarestat (1 µM) | 36.1 ± 3.9 | 1.01 | |
| Glucose-13C6 | Control | 5.2 ± 0.8 | - |
| Fidarestat (1 µM) | 4.9 ± 0.7 | 0.94 |
Fidarestat inhibits aldose reductase, the enzyme that converts glucose to sorbitol. As D-sorbitol-13C6 is introduced after this step, little to no change in its downstream metabolism to fructose is expected, validating that the tracer is entering the pathway as intended.
Table 2: Effect of Sorbitol Dehydrogenase Inhibitor on 13C Labeling from D-Sorbitol-13C6
| Metabolite | Condition | 13C Enrichment (%) | Fold Change vs. Control |
| D-Sorbitol-13C6 | Control | 96.1 ± 1.9 | - |
| SDH Inhibitor (10 µM) | 95.5 ± 2.2 | 0.99 | |
| Fructose-13C6 | Control | 42.3 ± 4.1 | - |
| SDH Inhibitor (10 µM) | 8.5 ± 1.5 | 0.20 | |
| Intracellular Sorbitol-13C6 Pool | Control | 100 (Relative Units) | - |
| SDH Inhibitor (10 µM) | 480 (Relative Units) | 4.80 |
A sorbitol dehydrogenase (SDH) inhibitor blocks the conversion of sorbitol to fructose. This is expected to cause a significant decrease in labeled fructose and a corresponding accumulation of labeled intracellular sorbitol.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for this compound tracing and alternative methods for assessing polyol pathway activity.
Protocol 1: D-Sorbitol-13C6 Tracing in Cultured Cells
This protocol describes the use of D-Sorbitol-13C6 to trace its metabolism in cultured cells.[4]
1. Cell Culture and Treatment:
- Culture cells to 80-90% confluency in standard growth medium.
- Six to twelve hours prior to the experiment, switch the cells to a glucose-free medium (e.g., glucose-free α-MEM) supplemented with 10% dialyzed fetal bovine serum (FBS) to reduce the background of unlabeled metabolites.[4]
- Prepare the tracer medium by dissolving D-Sorbitol-13C6 in the glucose-free medium to a final concentration of 1-5 mM.[4]
- For inhibitor studies, pre-treat the cells with the desired concentration of the aldose reductase inhibitor (e.g., Fidarestat) or sorbitol dehydrogenase inhibitor for a predetermined time (e.g., 1-4 hours) before adding the tracer.
- Remove the glucose-free medium and add the tracer medium (with or without inhibitors).
- Incubate the cells for a specified time course (e.g., 1, 4, 8, 24 hours) at 37°C and 5% CO2.[4]
2. Metabolite Extraction:
- At the end of the incubation period, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
- Quench metabolism by adding cold 80% methanol (pre-chilled to -80°C).[4]
- Scrape the cells and transfer the cell lysate to microcentrifuge tubes.[4]
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.[4]
- Collect the supernatant containing the polar metabolites.
3. LC-MS/MS Analysis:
- Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Separate metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.[5]
- Use a mass spectrometer to detect and quantify the different mass isotopologues of D-sorbitol, fructose, and other relevant metabolites.[5]
- Correct for the natural abundance of 13C in the measurements to determine the true fractional enrichment from the tracer.
Protocol 2: Aldose Reductase and Sorbitol Dehydrogenase Enzyme Activity Assays
Enzyme activity assays provide an alternative, indirect measure of pathway flux by quantifying the catalytic activity of the key enzymes.
1. Aldose Reductase Activity Assay:
- Prepare cell or tissue lysates in a suitable buffer.
- The assay is based on the oxidation of NADPH to NADP+, which is monitored by the decrease in absorbance at 340 nm.
- The reaction mixture should contain the cell lysate, NADPH, and a substrate for aldose reductase (e.g., glyceraldehyde or DL-glyceraldehyde).
- Initiate the reaction by adding the substrate and immediately measure the change in absorbance over time using a spectrophotometer.
- Enzyme activity is calculated based on the rate of NADPH consumption.
2. Sorbitol Dehydrogenase Activity Assay:
- Prepare cell or tissue lysates.
- This assay measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.
- The reaction mixture includes the cell lysate, NAD+, and sorbitol as the substrate.
- Initiate the reaction by adding sorbitol and measure the change in absorbance over time.
- Enzyme activity is calculated from the rate of NADH production.
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key pathways and workflows.
References
- 1. Polyol pathway - Wikipedia [en.wikipedia.org]
- 2. 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of an aldose reductase inhibitor upon the sorbitol pathway, fructose-1-phosphate and lactate in the retina and nerve of streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of D-Iditol-13C and L-Iditol-13C Tracers for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating complex biochemical pathways. Among these, 13C-labeled sugars and their derivatives provide profound insights into cellular carbon metabolism. This guide offers a comparative analysis of two such tracers, D-Iditol-13C and L-Iditol-13C, to aid researchers in selecting the appropriate tool for their specific experimental needs. While direct comparative performance data between these two tracers is not extensively available, this guide provides a detailed comparison based on their distinct metabolic fates and the general principles of metabolic flux analysis.
Introduction to D-Iditol and L-Iditol Metabolism
D-Iditol, commonly known as sorbitol, is a well-characterized intermediate in the polyol pathway, a metabolic route that converts glucose to fructose. This pathway is particularly active in tissues that do not depend on insulin for glucose uptake and has been implicated in the pathophysiology of diabetic complications. In contrast, L-Iditol is metabolized through a distinct enzymatic reaction catalyzed by L-iditol 2-dehydrogenase. This enzyme is also known as sorbitol dehydrogenase, highlighting the interconnectedness of polyol metabolism.
Metabolic Pathways and Key Enzymes
The metabolic utility of this compound and L-Iditol-13C as tracers is fundamentally determined by the enzymes that act upon them.
D-Iditol (Sorbitol) Pathway:
The polyol pathway consists of two primary enzymatic steps:
-
Aldose Reductase: This enzyme reduces glucose to D-sorbitol, utilizing NADPH as a cofactor.
-
Sorbitol Dehydrogenase (L-iditol 2-dehydrogenase): This enzyme oxidizes D-sorbitol to fructose, with the concomitant reduction of NAD+ to NADH.
L-Iditol Pathway:
The primary enzyme involved in L-Iditol metabolism is:
-
L-iditol 2-dehydrogenase: This enzyme catalyzes the oxidation of L-iditol to L-sorbose, using NAD+ as a cofactor. Notably, this enzyme can also act on other sugar alcohols, including D-sorbitol.
The distinct metabolic routes of D- and L-iditol offer different opportunities for metabolic tracing, which are summarized in the table below.
| Feature | This compound (Sorbitol-13C) | L-Iditol-13C |
| Primary Metabolic Pathway | Polyol Pathway | L-iditol 2-dehydrogenase Pathway |
| Key Enzymes | Aldose Reductase, Sorbitol Dehydrogenase | L-iditol 2-dehydrogenase |
| Primary Labeled Product | Fructose-13C | L-Sorbose-13C |
| Primary Cofactor Involved | NADPH (reduction), NAD+ (oxidation) | NAD+ (oxidation) |
| Primary Research Applications | Studying flux through the polyol pathway, investigating diabetic complications, assessing NADPH-linked reductive metabolism. | Investigating specific L-iditol metabolism, studying the activity of L-iditol 2-dehydrogenase, exploring alternative sugar alcohol metabolic pathways. |
Comparative Performance and Applications
The choice between this compound and L-Iditol-13C as a tracer depends on the specific research question.
This compound is the tracer of choice for investigating the polyol pathway . Its applications include:
-
Quantifying flux through the polyol pathway: By measuring the rate of appearance of 13C-labeled fructose from this compound, researchers can determine the activity of this pathway under various physiological and pathological conditions.
-
**Stud
Orthogonal Methods for Confirming the Metabolic Fate of D-Iditol-13C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal analytical methods to trace and confirm the metabolic fate of D-Iditol-13C, a stable isotope-labeled sugar alcohol. Understanding the metabolic pathways of therapeutic candidates and diagnostic agents is a cornerstone of drug development and biomedical research. This document outlines the experimental protocols, presents comparative data, and visualizes the underlying processes to aid in the selection of the most appropriate analytical strategies.
Introduction to D-Iditol Metabolism
D-Iditol, a six-carbon sugar alcohol, is an isomer of the more common sorbitol. Its metabolic fate is of interest in various research contexts. A key enzymatic transformation in the metabolism of iditol is its oxidation to a corresponding sugar. Specifically, L-iditol is a substrate for L-iditol 2-dehydrogenase (also known as sorbitol dehydrogenase), which converts it to L-sorbose.[1][2][3] Similarly, D-iditol can be acted upon by D-iditol 2-dehydrogenase, producing D-sorbose.[4] The substrate specificity of these dehydrogenases is not absolute, and sorbitol dehydrogenase has been shown to act on D-iditol as well.[5] This enzymatic conversion represents a critical node in the metabolic pathway of D-Iditol, potentially shunting it into fructose and mannose metabolism.[3][4]
To elucidate these and other potential metabolic transformations of D-Iditol, stable isotope tracing using this compound is a powerful technique. The incorporation of the heavy isotope allows for the differentiation of the tracer and its metabolites from the endogenous unlabeled pools. Two primary orthogonal analytical techniques are employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparison of Orthogonal Analytical Methods
A head-to-head comparison of NMR and LC-MS reveals their complementary strengths in metabolomic studies.
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures the magnetic properties of atomic nuclei, providing detailed structural information. For 13C-labeled compounds, it can pinpoint the location of the label within the molecule. | Separates molecules based on their physicochemical properties and then measures their mass-to-charge ratio, allowing for the detection of isotopologue distribution (i.e., the number of 13C atoms per molecule). |
| Sensitivity | Lower | Higher |
| Resolution | High structural resolution | High mass resolution |
| Quantification | Inherently quantitative with an appropriate internal standard. | Requires isotope-labeled internal standards for accurate quantification. |
| Sample Throughput | Lower | Higher |
| Information Provided | Positional isotopomer analysis, de novo structure elucidation. | Mass isotopomer distribution, high sensitivity for low-abundance metabolites. |
| Destructive | No | Yes |
Experimental Protocols
Detailed methodologies for tracing the metabolic fate of this compound using NMR and LC-MS are provided below. These protocols are based on established methods for analyzing 13C-labeled sugar alcohols.[6][7][8][9][10]
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate mammalian cells (e.g., HepG2, HEK293) in 6-well plates at a density of 1 x 106 cells/well and allow them to adhere overnight.
-
Labeling Medium Preparation: Prepare glucose-free and serum-free DMEM supplemented with 10 mM D-Iditol-13C6 (uniformly labeled) and 10% dialyzed fetal bovine serum.
-
Labeling: Remove the growth medium, wash the cells once with PBS, and add 2 mL of the labeling medium to each well.
-
Incubation: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of this compound metabolism.
Metabolite Extraction
-
Quenching: Aspirate the labeling medium and rapidly wash the cells with ice-cold 0.9% NaCl.
-
Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Lysis: Vortex the tubes vigorously and incubate at -20°C for 1 hour.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Sample Collection: Transfer the supernatant (containing the polar metabolites) to a new tube and dry it using a vacuum concentrator.
NMR Spectroscopy Analysis
-
Sample Preparation: Reconstitute the dried metabolite extract in 600 µL of D2O containing a known concentration of an internal standard (e.g., 0.5 mM 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt, DSS).
-
NMR Data Acquisition: Acquire 1D 1H and 13C NMR spectra, as well as 2D experiments like 1H-13C HSQC, on a high-field NMR spectrometer (e.g., 600 MHz or higher).[11]
-
Data Analysis: Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin). Identify and quantify this compound and its labeled metabolites by comparing the chemical shifts and coupling patterns with spectral databases and standards. The fractional enrichment of 13C in specific positions can be determined from the relative intensities of satellite peaks in 1H spectra or by direct integration in 13C spectra.
LC-MS/MS Analysis
-
Sample Preparation: Reconstitute the dried metabolite extract in a suitable solvent for the chosen chromatography method (e.g., 50% acetonitrile for HILIC).
-
Chromatographic Separation: Separate the metabolites using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for polar compounds like sugar alcohols and their derivatives.[12][13][14] A common mobile phase gradient would be from high to low acetonitrile concentration with a small amount of an ammonium salt (e.g., ammonium acetate) as a modifier.
-
Mass Spectrometry Detection: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative ionization mode, as sugar alcohols are readily deprotonated.
-
Data Analysis: Process the raw data using software like XCMS or vendor-specific software. Identify this compound and its metabolites by their accurate mass and retention time. Quantify the relative abundance of different mass isotopologues (M+0, M+1, M+2, etc.) to determine the extent of 13C incorporation. For absolute quantification, a 13C-labeled internal standard for each analyte of interest should be used.[15][16]
Visualizing Workflows and Pathways
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the proposed metabolic pathway of D-Iditol.
Caption: Experimental workflow for tracing this compound metabolism.
Caption: Proposed metabolic pathway for this compound.
Quantitative Data Summary
While specific quantitative data for this compound metabolic flux is not extensively available in the public domain, the following table provides an example of how such data would be presented, based on studies of similar 13C-labeled sugar alcohols like sorbitol.[17][18][19][20] This table illustrates the type of comparative data that can be obtained from NMR and LC-MS experiments.
| Metabolite | Method | Parameter Measured | Expected Outcome with this compound Labeling |
| D-Iditol | LC-MS | M+6 Isotopologue Abundance | High abundance, decreases over time as it is metabolized. |
| NMR | 13C Signal Intensity | Strong signals corresponding to all six carbons, decreasing over time. | |
| D-Sorbose | LC-MS | M+6 Isotopologue Abundance | Increases over time, indicating production from this compound. |
| NMR | 13C Signal Intensity & Positional Enrichment | Appearance of 13C signals at chemical shifts characteristic of D-sorbose. | |
| Fructose | LC-MS | M+6 Isotopologue Abundance | Potential increase over time if D-sorbose is further metabolized. |
| NMR | 13C Positional Enrichment | Detection of 13C incorporation into the fructose backbone. | |
| Lactate | LC-MS | M+3 Isotopologue Abundance | Increase indicates flux from this compound through glycolysis. |
| NMR | 13C Enrichment in C3 position | Observation of 13C satellite peaks for the C3 methyl group. | |
| Alanine | LC-MS | M+3 Isotopologue Abundance | Increase suggests transamination of pyruvate derived from this compound. |
| NMR | 13C Enrichment in C3 position | Detection of 13C incorporation into the alanine backbone. |
Conclusion
The confirmation of the metabolic fate of this compound is best achieved through a multi-faceted approach that leverages the complementary strengths of NMR and LC-MS. NMR spectroscopy provides unparalleled detail on the specific atomic positions of the 13C label, which is invaluable for elucidating complex metabolic rearrangements. In contrast, LC-MS offers superior sensitivity for detecting a broader range of metabolites and quantifying the overall incorporation of the 13C label. By employing both methods, researchers can gain a robust and comprehensive understanding of how D-Iditol is processed within a biological system, a critical step in the development of novel therapeutics and diagnostics.
References
- 1. EC 1.1.1.14 [iubmb.qmul.ac.uk]
- 2. L-Iditol 2-Dehydrogenase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. L-iditol 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. D-iditol 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Substrate specificity of sheep liver sorbitol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Pathways for the synthesis of sorbitol from 13C-labeled hexoses, pentose, and glycerol in renal papillary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bmse001007 D-Sorbitol at BMRB [bmrb.io]
- 12. Simultaneous separation and determination of fructose, sorbitol, glucose and sucrose in fruits by HPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. helixchrom.com [helixchrom.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Analyzing sorbitol biosynthesis using a metabolic network flux model of a lichenized strain of the green microalga Diplosphaera chodatii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Assessing the Biological Impact of D-Iditol-13C Tracer: A Comparative Guide for Researchers
For researchers in metabolism, drug development, and related scientific fields, the use of stable isotope tracers is fundamental to elucidating complex metabolic pathways. Among these, 13C-labeled sugar alcohols like D-Iditol-13C offer a window into specific enzymatic activities. This guide provides a comprehensive comparison of this compound, its more commonly used isomer D-Sorbitol-13C, and alternative tracers, with a focus on their biological impact at varying concentrations and their application in metabolic flux analysis (MFA).
Introduction to this compound and Its Metabolic Context
D-Iditol is a six-carbon sugar alcohol (polyol) that is metabolically linked to other sugar alcohols like L-Iditol and D-Sorbitol (also known as D-Glucitol). The biological interplay between these molecules is primarily governed by the enzyme L-iditol 2-dehydrogenase (EC 1.1.1.14), which is also known as sorbitol dehydrogenase.[1][2][3][4][5] This enzyme catalyzes the interconversion of these sugar alcohols, making the metabolic fate of this compound closely intertwined with that of D-Sorbitol-13C. Given the limited commercial availability and literature on this compound as a tracer, D-Sorbitol-13C serves as a practical and informative proxy for understanding its biological implications.
The primary use of these labeled compounds is in metabolic flux analysis (MFA), a technique that quantifies the rates of metabolic reactions within a biological system.[6][7][8][9][10] By introducing a 13C-labeled substrate, researchers can track the incorporation of the heavy isotope into various metabolites, thereby mapping the flow of carbon through the metabolic network.
Biological Impact of D-Iditol/D-Sorbitol-13C Tracer Concentrations
The concentration of the tracer is a critical experimental parameter that can influence the biological system under investigation. While stable isotopes are generally considered non-perturbative, high concentrations of any substrate, including sugar alcohols, can have physiological consequences.
Potential Biological Effects:
-
Osmotic Stress: As with other polyols, high extracellular concentrations of D-Sorbitol can induce osmotic stress, leading to changes in cell volume and the activation of stress response pathways.[11][12][13] For example, a study on Hek293T cells utilized a high concentration of 0.4 M (400 mM) sorbitol to induce stress, which resulted in decreased cell viability after 2 hours of exposure.[14] Another study on HCT116 cells used a similar concentration of 400 mM sorbitol to induce stress granules, a marker of cellular stress, without a significant loss of viability within a 40-minute timeframe.[12]
-
Redox Imbalance: The metabolism of sorbitol to fructose by sorbitol dehydrogenase utilizes NAD+ as a cofactor, producing NADH.[15] An increased flux through this pathway, driven by high sorbitol concentrations, can alter the intracellular NADH/NAD+ ratio, potentially impacting other redox-sensitive metabolic pathways like glycolysis and the tricarboxylic acid (TCA) cycle.[15]
-
Metabolic Perturbations: High concentrations of sorbitol can influence glucose metabolism. The accumulation of intracellular sorbitol is a key feature of the polyol pathway, which is implicated in diabetic complications.[15] This pathway competes for cellular resources, and its over-activation can lead to metabolic shifts.
Concentration-Dependent Effects on Cell Viability:
The cytotoxic effects of sorbitol are concentration-dependent. The following table summarizes findings from various in vitro studies.
| Cell Line | Sorbitol Concentration | Exposure Time | Observed Effect | Citation |
| 3T3-L1 | Up to 100 mM | 48 hours | No significant effect on cell viability. | [1] |
| Hek293T | 0.4 M (400 mM) | 0.5 - 1 hour | Cells were able to recover. | [14] |
| Hek293T | 0.4 M (400 mM) | 2 - 4 hours | Irreversible commitment to apoptosis and decreased cell viability. | [14] |
| HCT116 | 400 mM | 40 minutes | Induction of stress granules without a significant decrease in cell viability. | [12] |
| K562 | 0.6 M - 1 M | 30 minutes | Significant increase in reactive oxygen/nitrogen species (ROS/RNS). | [13] |
It is important to note that the concentrations used to induce stress in these studies are generally much higher than those typically employed for metabolic tracer experiments, which are usually in the low millimolar range. However, these findings highlight the potential for biological impact at elevated concentrations.
Comparison with Alternative Metabolic Tracers
The choice of tracer is critical for the successful design of an MFA experiment. D-Iditol/Sorbitol-13C provides insights into the polyol pathway, but for broader analysis of central carbon metabolism, other tracers are more commonly used.
| Tracer | Primary Application | Advantages | Disadvantages |
| D-Sorbitol-13C | Polyol pathway flux, Fructose metabolism | Direct probe of sorbitol dehydrogenase activity. | Can induce osmotic stress and redox imbalance at high concentrations. Less informative for central carbon metabolism compared to glucose tracers. |
| [1,2-13C2]Glucose | Glycolysis and Pentose Phosphate Pathway (PPP) flux | Provides precise estimates for glycolysis and PPP fluxes.[2][16] | Less informative for the TCA cycle. |
| [U-13C]Glucose | General central carbon metabolism | Labels a wide range of downstream metabolites. | Can be less precise for specific pathway resolution compared to positionally labeled tracers. |
| [U-13C]Glutamine | TCA cycle flux and anaplerosis | Optimal for estimating fluxes within the TCA cycle.[2] | Primarily traces glutamine metabolism, providing limited information on glucose-derived pathways. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized protocols for cell viability assays and metabolic flux analysis using 13C-labeled tracers.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Tracer Incubation: Replace the culture medium with a medium containing various concentrations of the D-Sorbitol tracer (e.g., 0, 5, 10, 50, 100 mM).[1]
-
Incubation Period: Incubate the cells for a specified period (e.g., 48 hours).[1]
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of viable cells compared to the control (untreated cells).
13C Metabolic Flux Analysis (MFA) Experimental Workflow
A typical MFA experiment involves several key steps, from experimental design to data analysis.
Figure 1. A generalized workflow for a 13C metabolic flux analysis experiment.
Signaling Pathways and Metabolic Maps
Understanding the metabolic context of this compound is crucial for interpreting tracer data. The following diagrams illustrate the key metabolic pathways involved.
The Polyol Pathway
The polyol pathway, also known as the sorbitol-aldose reductase pathway, is a two-step metabolic route that converts glucose to fructose.
Figure 2. The Polyol Pathway, showing the conversion of glucose to fructose via sorbitol.
Interplay of D-Iditol, L-Iditol, and D-Sorbitol
The metabolic relationship between these three sugar alcohol isomers is mediated by L-iditol 2-dehydrogenase.
Figure 3. Metabolic relationship between D-Iditol, L-Iditol, and D-Sorbitol.
Conclusion
The assessment of the biological impact of this compound tracer concentrations reveals that while it is a valuable tool for probing the polyol pathway, researchers must be mindful of potential off-target effects, particularly at high concentrations. The use of its more readily available isomer, D-Sorbitol-13C, provides a reliable alternative for such studies. For broader metabolic investigations, a careful selection of alternative tracers, such as specifically labeled glucose or glutamine, is often more appropriate. By understanding the metabolic context, potential for biological perturbation, and the strengths of alternative tracers, researchers can design more robust and informative metabolic flux analysis experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of glucose, fructose, sorbitol, and xylitol utilization in humans during insulin suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sorbitol pathway activity and utilization of polyols in astroglia-rich primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of glucose, sorbitol and fructose accumulation in lens and liver of diabetic and insulin-treated rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. (13)C-based metabolic flux analysis. [sonar.ch]
- 8. Using Multiple Tracers for 13C Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 11. dzarc.com [dzarc.com]
- 12. Establishment of a stress granule reporter system for evaluating in vitro colon toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. TDP-43 Is Directed to Stress Granules by Sorbitol, a Novel Physiological Osmotic and Oxidative Stressor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multiwell Assay for the Analysis of Sugar Gut Permeability Markers: Discrimination of Sugar Alcohols with a Fluorescent Probe Array Based on Boronic Acid Appended Viologens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sorbitol Analysis Service - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Proper Disposal of D-Iditol-13C: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe and compliant disposal of D-Iditol-13C, a stable isotope-labeled sugar alcohol.
Safety and Hazard Assessment
D-Iditol, and by extension its carbon-13 labeled counterpart, is generally not classified as a hazardous substance.[1][2] The carbon-13 isotope is stable and not radioactive, meaning this compound does not require special handling procedures beyond those for standard, non-hazardous chemicals.[3][][] Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed safety information. In the absence of a specific SDS for this compound, the SDS for D-Iditol can be used as a primary reference, as the isotopic labeling does not alter the chemical properties of the substance.
Quantitative Data Summary
While specific quantitative disposal limits are determined by local regulations, the following table summarizes the key properties of D-Iditol relevant to its disposal.
| Property | Value | Implications for Disposal |
| Chemical Formula | C6H14O6 | Organic compound, sugar alcohol. |
| Molecular Weight | 182.17 g/mol | |
| Hazard Classification | Not classified as hazardous[1][2] | Can be disposed of as non-hazardous waste. |
| Radioactivity | None | No special precautions for radiation are needed. |
| Solubility | Water Soluble | Suitable for sanitary sewer disposal in small quantities, pending local regulations.[6] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocol
The following experimental protocol provides a detailed methodology for the disposal of this compound.
Objective: To safely and compliantly dispose of this compound waste from a laboratory setting.
Materials:
-
This compound waste (solid or aqueous solution)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves
-
Appropriate waste containers (e.g., sealed bag for solid waste, labeled bottle for liquid waste if not disposing down the drain)
-
Access to a sanitary sewer drain and water source
Procedure:
1. Assessment of Waste Stream:
- Confirm that the this compound waste is not mixed with any hazardous materials. If it is contaminated with hazardous substances (e.g., solvents, heavy metals), the entire mixture must be treated as hazardous waste and disposed of according to your institution's hazardous waste management guidelines.[7]
2. Disposal of Solid this compound Waste:
- For small quantities of uncontaminated, solid this compound, it is often permissible to dispose of it in the regular trash.[8]
- To do so, ensure the material is in a sealed container or bag to prevent dust formation.
- Consult your institution's specific guidelines, as some may require it to be taken directly to a dumpster by laboratory personnel.[9]
3. Disposal of Liquid this compound Waste (Aqueous Solutions):
- For small quantities of aqueous solutions of this compound, disposal down the sanitary sewer is a common and acceptable practice.[10][11]
- When disposing via the sanitary sewer, flush with a large volume of water (at least 20 parts water to 1 part solution) to ensure adequate dilution.[6]
- Do not dispose of large volumes at once. Pour slowly to prevent splashing.
4. Handling Empty Containers:
- Empty containers that held this compound should be triple-rinsed with water.
- The rinsate can be disposed of down the sanitary sewer.
- After rinsing, deface the label of the container and dispose of it in the regular trash or recycling, in accordance with your facility's procedures.[9]
5. Documentation:
- While this compound is non-hazardous, it is good laboratory practice to maintain records of your chemical inventory and waste disposal.
Important Considerations:
-
Always prioritize institutional guidelines: The procedures outlined here are based on general best practices. Your institution's Environmental Health and Safety (EHS) department provides the definitive guidelines for your specific location.[12]
-
Local regulations: Disposal regulations can vary by municipality. Always adhere to the most stringent rules that apply to your laboratory.
-
Avoid mixing with hazardous waste: To prevent the generation of mixed hazardous waste, which is more complex and costly to dispose of, do not combine non-hazardous this compound waste with hazardous waste streams.[7]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. D-Iditol | CAS#:25878-23-3 | Chemsrc [chemsrc.com]
- 3. moravek.com [moravek.com]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. sites.rowan.edu [sites.rowan.edu]
- 8. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 9. sfasu.edu [sfasu.edu]
- 10. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Safeguarding Your Research: A Guide to Handling D-Iditol-13C
FOR IMMEDIATE USE: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling D-Iditol-13C. Adherence to these guidelines is critical for ensuring a safe laboratory environment and maintaining the integrity of your research.
This compound is the ¹³C labeled version of D-Iditol, a sugar alcohol.[1][2] While the safety data sheet for D-Iditol indicates that it is not classified as a hazardous substance and has no known irritating effects on the eyes or skin, proper laboratory hygiene and safety protocols are paramount.[3] The product is not flammable and does not present an explosion hazard.[3]
Personal Protective Equipment (PPE)
While this compound is not considered hazardous, the following personal protective equipment is recommended as a standard laboratory practice to minimize exposure and ensure safety.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses | ANSI Z87.1-rated | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Disposable Gloves | Nitrile or Latex | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Dust Respirator | NIOSH-approved | Recommended when handling the powder form to avoid inhalation of dust particles.[4] |
Experimental Workflow: From Receipt to Storage
Following a structured workflow is essential for the safe and effective use of this compound in a laboratory setting.
Detailed Methodologies:
-
Receiving and Inspection: Upon receipt of the this compound shipment, visually inspect the packaging for any signs of damage or leakage. Verify that the product name and lot number on the container match the order specifications.
-
Initial Storage: For long-term stability, store the product at -20°C in its original, tightly sealed container.[5][6] Ensure the storage location is dark and dry to protect the compound from light and moisture.[5]
-
Preparation for Use: Before handling the compound, put on all required personal protective equipment. If working with the powdered form, conduct weighing and initial preparation in a well-ventilated area or under a fume hood to minimize dust inhalation.[4] D-Iditol is soluble in water at 5mg/ml.[5]
-
Experimental Use: Follow your established laboratory protocol for the specific experiment.
-
Post-Experiment: Dispose of any contaminated consumables, such as pipette tips and tubes, in the appropriate laboratory waste stream. Thoroughly clean the work area. Remove and discard disposable PPE. Always wash your hands thoroughly with soap and water after handling the compound.
-
Final Storage: Securely seal the container of any unused this compound and promptly return it to the designated -20°C storage location.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to maintain a safe laboratory and environment.
Step-by-Step Disposal Guidance:
-
Solid Waste:
-
Collect any unused solid this compound and contaminated disposable labware (e.g., weighing boats, pipette tips) in a clearly labeled, sealed container.
-
Dispose of the sealed container as non-hazardous chemical waste, following your institution's specific guidelines.
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a designated, sealed, and clearly labeled waste container.
-
Consult your institution's chemical waste disposal protocols and local regulations for proper disposal of the liquid waste stream. Do not pour solutions containing this compound down the drain.[7]
-
-
Spill Cleanup:
-
In the event of a spill of the solid material, carefully sweep it up to avoid generating dust and place it in a sealed container for disposal.[8]
-
For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.
-
Clean the affected area with a damp cloth to remove any remaining residue.
-
Disclaimer: The information provided in this document is intended as a guide for the safe handling of this compound. It is not a substitute for a comprehensive risk assessment. Always consult the most recent Safety Data Sheet (SDS) for the specific product you are using and adhere to all applicable local, state, and federal regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound by MedChem Express, Cat. No. HY-W145584S-5MG | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. D-Iditol | CAS#:25878-23-3 | Chemsrc [chemsrc.com]
- 5. adipogen.com [adipogen.com]
- 6. caymanchem.com [caymanchem.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
